Nerispirdine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)-3-methyl-N-propylindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-3-10-20(17-8-9-19-11-15(17)18)21-12-13(2)14-6-4-5-7-16(14)21/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDHTARYCBHHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=C(C=NC=C1)F)N2C=C(C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
119229-64-0 (mono-HCl) | |
| Record name | Nerispirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20152353 | |
| Record name | Nerispirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119229-65-1 | |
| Record name | Nerispirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119229651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerispirdine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nerispirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NERISPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7M7YWO6CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nerispirdine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerispirdine is a 4-aminopyridine derivative investigated for its therapeutic potential in neurological disorders such as multiple sclerosis. Unlike its analog, 4-aminopyridine (4-AP), which is a non-selective potassium channel blocker known for its proconvulsant side effects, this compound exhibits a unique dual mechanism of action. It not only blocks voltage-gated potassium channels (K(v)1.1 and K(v)1.2) but also inhibits voltage-gated sodium (Na(v)) channels.[1][2] This inhibition of neuronal sodium channels is hypothesized to counteract the hyperexcitability induced by potassium channel blockade, thereby offering a safer therapeutic profile.[1] This technical guide provides an in-depth review of this compound's function as a voltage-gated sodium channel blocker, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflow.
Introduction to this compound's Dual-Action Mechanism
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] They exist in three main conformational states: resting, open, and inactivated. Blockers of these channels are a cornerstone in the treatment of various neurological conditions like epilepsy and neuropathic pain.[1]
This compound's pharmacological profile is distinguished by its dual inhibition of both potassium and sodium channels. While its potassium channel blocking activity is believed to enhance neuronal conduction, a mechanism potentially beneficial in demyelinating diseases like multiple sclerosis, its sodium channel blocking activity is of significant interest.[1] This secondary action may mitigate the risk of seizures, a known adverse effect of potent potassium channel blockers like 4-AP, by preventing neuronal hyperexcitability.[1]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against both potassium and sodium channels.
| Target Ion Channel | Cell Line | IC50 (μM) | Source |
| Voltage-Gated Sodium (Na(v)) Channel | Human SH-SY5Y | 11.9 | [1][2] |
| Voltage-Gated Potassium (K(v)1.1) Channel | CHO (human cloned) | 3.6 | [1][2] |
| Voltage-Gated Potassium (K(v)1.2) Channel | CHO (human cloned) | 3.7 | [1][2] |
Note: Data on this compound's binding affinity (Kd) and its specific activity against different Na(v) channel subtypes (e.g., Na(v)1.1, Na(v)1.7) are not extensively detailed in the available scientific literature.
Core Mechanism and Signaling Pathway
This compound exerts its effects by directly interacting with the ion channel proteins in the neuronal membrane. By blocking voltage-gated sodium channels, it reduces the influx of Na+ ions during depolarization. This action can raise the threshold for action potential firing and decrease the frequency of neuronal discharge, thereby reducing overall neuronal excitability. This counteracts the increased excitability that would otherwise result from its simultaneous blockade of K+ channels, which are responsible for repolarization.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The following protocol is a representative methodology for determining the IC50 of this compound on voltage-gated sodium channels, based on the key study performed on human SH-SY5Y neuroblastoma cells.[1]
A. Cell Preparation
-
Cell Culture: Human SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: For recording, cells are plated onto glass coverslips at a low density to allow for easy isolation of single cells. Recordings are typically performed 24-48 hours after plating.
B. Solutions and Reagents
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): Designed to mimic the extracellular environment. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[3] The solution is continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
Internal (Pipette) Solution: Formulated to mimic the intracellular environment. A typical composition for recording sodium currents is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[4] The pH is adjusted to 7.2 with KOH.
-
Drug Application: this compound is dissolved to create a high-concentration stock solution and then diluted to final concentrations in the external solution. The drug is applied to the cell via a perfusion system.
C. Electrophysiological Recording
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[4]
-
Giga-seal Formation: The pipette is positioned against the membrane of a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".[4]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured with further suction, allowing electrical access to the entire cell.
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a resting value, typically -70 mV, to ensure channels are in a closed state.[1][4]
-
To elicit a sodium current, a depolarizing voltage step (e.g., to 0 mV for 20-50 ms) is applied.
-
This protocol is repeated at a set frequency (e.g., 0.1 Hz) to establish a stable baseline current.
-
D. Data Analysis and IC50 Determination
-
Current Measurement: The peak inward sodium current is measured before (baseline) and after the application of various concentrations of this compound.
-
Percent Inhibition Calculation: The percentage of current inhibition is calculated for each concentration using the formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100.
-
Dose-Response Curve: The percent inhibition is plotted against the logarithm of the this compound concentration.
-
IC50 Calculation: The data are fitted to a Hill equation to determine the concentration at which 50% of the sodium current is inhibited (the IC50 value).
Logical Framework: Safety Profile Compared to 4-Aminopyridine
The key therapeutic hypothesis for this compound is that its sodium channel blocking activity confers a significant safety advantage over 4-AP. By inhibiting sodium channels, this compound can dampen the neuronal hyperexcitability that 4-AP induces through its singular blockade of potassium channels. This dual action is thought to be the reason this compound is not proconvulsant.[1]
Conclusion
This compound presents a compelling pharmacological profile as a dual inhibitor of voltage-gated potassium and sodium channels. Its ability to block sodium channels with an IC50 of 11.9 μM is a critical feature that distinguishes it from its analog, 4-aminopyridine.[1][2] This action likely contributes to a more favorable safety profile by reducing the potential for neuronal hyperexcitability and seizures. The methodologies outlined herein provide a framework for the continued investigation of this compound and other dual-action ion channel modulators. Further research is warranted to elucidate its affinity for specific sodium channel subtypes and to fully characterize its state-dependent binding, which will provide deeper insights into its precise mechanism of action and therapeutic potential.
References
- 1. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Nerispirdine's Effect on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerispirdine is a novel aminopyridine derivative that has demonstrated significant potential in modulating neuronal excitability. Unlike its analogue, 4-aminopyridine (4-AP), this compound exhibits a dual mechanism of action, targeting both voltage-gated potassium (Kv) and sodium (Nav) channels. This unique pharmacological profile suggests a nuanced control over neuronal firing and may contribute to its favorable safety profile, particularly its reduced proconvulsant activity compared to 4-AP. This technical guide provides an in-depth overview of the electrophysiological effects of this compound, detailing its impact on key ion channels that govern neuronal excitability. We present quantitative data on its inhibitory activity, outline relevant experimental protocols for its characterization, and visualize its mechanism of action and experimental workflows.
Introduction
Neuronal excitability is a fundamental process in the central nervous system, underpinning everything from basic reflexes to complex cognitive functions. This excitability is tightly regulated by the coordinated activity of various ion channels, which control the flow of ions across the neuronal membrane and shape the action potential. Dysregulation of neuronal excitability is a hallmark of numerous neurological disorders, making ion channels prime targets for therapeutic intervention.
This compound has emerged as a promising modulator of neuronal excitability. As an analogue of 4-aminopyridine, a compound known to enhance neuronal conduction, this compound also targets voltage-gated potassium channels. However, a key distinction lies in this compound's additional ability to inhibit voltage-dependent sodium channels, a property not shared by 4-AP[1]. This dual-action mechanism is thought to be responsible for its distinct pharmacological effects and improved safety profile[1].
This guide will delve into the core mechanisms by which this compound influences neuronal excitability, providing researchers and drug development professionals with a comprehensive resource for understanding and investigating this compound.
Mechanism of Action: Dual Blockade of Potassium and Sodium Channels
The primary mechanism by which this compound modulates neuronal excitability is through the direct blockade of specific voltage-gated ion channels.
Inhibition of Voltage-Gated Potassium Channels (Kv)
This compound is a potent inhibitor of Kv1.1 and Kv1.2 channels, which are crucial for the repolarization phase of the action potential and for setting the resting membrane potential.[1] By blocking these channels, this compound is expected to prolong the action potential duration, thereby increasing the duration of neurotransmitter release at the presynaptic terminal. This action is believed to underlie its potential to enhance neuronal conduction in conditions like multiple sclerosis[1].
Inhibition of Voltage-Gated Sodium Channels (Nav)
A distinguishing feature of this compound is its ability to also inhibit voltage-dependent sodium channels.[1] These channels are responsible for the rapid depolarization phase of the action potential. By blocking Nav channels, this compound can reduce the peak amplitude of the action potential and potentially increase the threshold for firing. This inhibitory effect on sodium channels is hypothesized to counteract the hyperexcitability that can result from potassium channel blockade alone, thereby explaining its lack of proconvulsant activity compared to 4-AP.[1]
The following diagram illustrates the proposed dual-blockade mechanism of this compound on a neuron.
Quantitative Data on Ion Channel Inhibition
The following table summarizes the in vitro inhibitory activity of this compound on key voltage-gated ion channels. The data is primarily derived from whole-cell patch-clamp electrophysiology studies on cloned human channels expressed in mammalian cell lines.[1]
| Compound | Target Ion Channel | Cell Line | IC50 (µM) | Reference |
| This compound | Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1] |
| Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1] | |
| Voltage-Dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1] | |
| 4-Aminopyridine (4-AP) | Kv1.1 / Kv1.2 | Chinese Hamster Ovary (CHO) | ~180-185* | [1] |
| Voltage-Dependent Na+ Channel | Human SH-SY5Y | No effect | [1] |
*Note: The study states that 4-Aminopyridine was approximately 50-fold less potent at blocking Kv1.1 and Kv1.2 channels compared to this compound.[1]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The following provides a generalized yet detailed methodology for assessing the effects of this compound on voltage-gated potassium and sodium channels using whole-cell patch-clamp electrophysiology, based on standard practices in the field.
Cell Culture and Transfection
-
Cell Lines: Chinese Hamster Ovary (CHO) cells are commonly used for stable expression of specific ion channel subunits (e.g., hKv1.1, hKv1.2). Human neuroblastoma cell lines like SH-SY5Y are often used to study endogenous voltage-gated sodium channels.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, penicillin-streptomycin, and selection antibiotics (if applicable) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection (for CHO cells): Cells are transfected with plasmids encoding the human ion channel subunits of interest using a suitable transfection reagent (e.g., Lipofectamine). Stable cell lines are generated by selection with an appropriate antibiotic.
Electrophysiological Recordings
-
Preparation: Cells are plated on glass coverslips 24-48 hours before recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with extracellular solution.
-
Solutions:
-
Extracellular Solution (for Kv channels): Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for Kv channels): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with pH adjusted to 7.2 with KOH.
-
Extracellular Solution (for Nav channels): Similar to the Kv extracellular solution.
-
Pipette Solution (for Nav channels): A cesium-based solution is often used to block potassium currents, for example (in mM): 140 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH.
-
-
Recording Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the appropriate pipette solution.
-
Whole-Cell Configuration: A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
Voltage-Clamp Protocols
-
For Kv Channels: To elicit potassium currents, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).
-
For Nav Channels: To elicit sodium currents, cells are held at a holding potential of -70 mV or -90 mV and depolarized to a test potential (e.g., -10 mV).
Drug Application
-
This compound and other test compounds are dissolved in the extracellular solution at various concentrations.
-
The solutions are applied to the recorded cell via a perfusion system, allowing for the measurement of ion channel activity before, during, and after drug application.
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment to test the effect of this compound.
Conclusion
This compound presents a compelling profile as a modulator of neuronal excitability through its dual inhibitory action on both voltage-gated potassium and sodium channels. This mechanism not only provides a basis for its potential therapeutic efficacy in neurological disorders characterized by impaired neuronal conduction but also offers a plausible explanation for its improved safety profile over first-generation aminopyridines. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the nuanced effects of this compound on neuronal function and its potential as a therapeutic agent. Future studies directly quantifying the impact of this compound on neuronal firing rates and action potential characteristics will be crucial for a more complete understanding of its in vivo effects.
References
Nerispirdine Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine is a derivative of 4-aminopyridine that has been investigated for its therapeutic potential in neurological disorders, particularly multiple sclerosis (MS).[1][2] This technical guide provides an in-depth overview of the target identification and validation process for this compound, focusing on its molecular targets, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.
The primary molecular targets of this compound are voltage-gated potassium channels, specifically Kv1.1 and Kv1.2.[2][3] These channels play a crucial role in the repolarization of the neuronal action potential. In demyelinating diseases like MS, the exposure of these channels in the juxtaparanodal region of axons leads to potassium ion leakage, which impairs nerve conduction. By blocking these channels, this compound is hypothesized to restore axonal function and alleviate neurological symptoms.[4] this compound also exhibits inhibitory activity against voltage-dependent sodium channels, a characteristic that distinguishes it from its parent compound, 4-aminopyridine, and may contribute to its safety profile.[2]
This document summarizes the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Target Identification and Quantitative Pharmacology
The primary targets of this compound have been identified through in vitro electrophysiological studies. The following table summarizes the available quantitative data on the potency of this compound against its known molecular targets.
| Target | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Human Kv1.1 | Chinese Hamster Ovary (CHO) | Whole-cell Patch Clamp | IC50 | 3.6 | [2][3] |
| Human Kv1.2 | Chinese Hamster Ovary (CHO) | Whole-cell Patch Clamp | IC50 | 3.7 | [2][3] |
| Voltage-dependent Na+ Channel | Human SH-SY5Y | Whole-cell Patch Clamp | IC50 | 11.9 | [2][3] |
Mechanism of Action and Signaling Pathway
This compound's mechanism of action is centered on the blockade of voltage-gated potassium channels Kv1.1 and Kv1.2. In healthy myelinated axons, these channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in demyelinating conditions such as multiple sclerosis, the loss of myelin exposes these channels. This exposure leads to an increased potassium efflux during nerve impulse transmission, which dampens the action potential and can lead to conduction block.
By physically occluding the pore of the Kv1.1 and Kv1.2 channels, this compound reduces this pathological potassium leakage. This, in turn, helps to restore the normal propagation of the action potential along the demyelinated axon, thereby improving neurological function.
The following diagram illustrates the proposed mechanism of action of this compound in a demyelinated axon.
Target Validation
The validation of Kv1.1 and Kv1.2 as therapeutic targets for demyelinating diseases is supported by preclinical studies in animal models. The most commonly used model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). While specific in vivo efficacy data for this compound in EAE models is not extensively available in the public domain, the established role of Kv1.1/1.2 channels in the pathophysiology of demyelination provides a strong rationale for its development.
The general workflow for target validation in a preclinical setting is depicted below.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol describes the general methodology used to determine the inhibitory activity of this compound on voltage-gated ion channels.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) cells are cultured in standard growth medium.
-
For Kv1.1 and Kv1.2 assays, cells are transiently transfected with plasmids encoding the respective human channel subunits using a suitable transfection reagent.
-
Human neuroblastoma SH-SY5Y cells, which endogenously express voltage-dependent sodium channels, are cultured in their recommended medium.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Cells are continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP, adjusted to pH 7.2.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Voltage protocols are applied to elicit channel currents. For Kv channels, depolarizing steps are applied from a holding potential of -80 mV. For sodium channels, depolarizing steps are applied from a holding potential of -100 mV.
3. Data Analysis:
-
Current amplitudes are measured before and after the application of this compound at various concentrations.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
The following diagram outlines the experimental workflow for the electrophysiological assessment of this compound.
Conclusion
This compound is a voltage-gated potassium channel blocker with a well-defined in vitro pharmacological profile. Its primary targets, Kv1.1 and Kv1.2, are validated therapeutic targets for demyelinating disorders. The additional activity of this compound on voltage-dependent sodium channels may contribute to a differentiated clinical profile compared to other 4-aminopyridine derivatives. While detailed preclinical in vivo efficacy data are not widely published, the progression of this compound into Phase 2 clinical trials for multiple sclerosis suggests that target validation in relevant animal models was likely achieved.[4][5][6] This technical guide provides a comprehensive overview of the currently available information on the target identification and validation of this compound, serving as a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. Assembly and Function of the Juxtaparanodal Kv1 Complex in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered potassium channel distribution and composition in myelinated axons suppresses hyperexcitability following injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Potassium Channel Distribution, Clustering, and Function in Remyelinating Rat Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
Nerispirdine: A Technical Literature Review for Drug Development Professionals
An In-depth Analysis of Preclinical and Clinical Research on a Novel Ion Channel Modulator
Introduction
Nerispirdine (also known as HP184) is an investigational drug that has been evaluated for its potential therapeutic effects in neurological disorders, primarily multiple sclerosis (MS). As a derivative of 4-aminopyridine, this compound's mechanism of action centers on the modulation of ion channel activity, which is crucial for neuronal signal transmission. This technical guide provides a comprehensive review of the available scientific literature on this compound, summarizing its mechanism of action, preclinical findings, and clinical trial designs. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Mechanism of Action
This compound is classified as an ion channel inhibitor.[1] Its primary pharmacological activity involves the blockade of specific voltage-gated potassium (Kv) and sodium (Na+) channels.[1]
Potassium Channel Blockade
In vitro studies have demonstrated that this compound is a potent blocker of the voltage-gated potassium channels Kv1.1 and Kv1.2.[1] These channels are critical for the repolarization phase of the action potential in neurons. By inhibiting these channels, this compound is thought to prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing neurotransmitter release. This mechanism is believed to be the basis for its potential to improve neuronal conduction in demyelinated axons, a key pathological feature of multiple sclerosis.
Sodium Channel Blockade
Unlike its parent compound, 4-aminopyridine, this compound also exhibits inhibitory activity against voltage-dependent sodium channels.[1] This dual mechanism of action is significant, as the sodium channel blockade may contribute to a more favorable safety profile. It has been suggested that this activity could explain the lack of proconvulsant activity observed with this compound, a known side effect of 4-aminopyridine.[1]
The following diagram illustrates the proposed mechanism of action of this compound at the neuronal level.
Preclinical Research
While specific preclinical studies detailing the efficacy and safety of this compound in animal models of multiple sclerosis are not extensively available in the public domain, the known mechanism of action provides a strong rationale for its investigation in this context. Animal models such as Experimental Autoimmune Encephalomyelitis (EAE) are standardly used to evaluate potential MS therapies.[2] These models exhibit CNS inflammation, demyelination, and motor deficits, providing a platform to test the effects of compounds like this compound on these pathological hallmarks.[2]
Quantitative In Vitro Data
The primary quantitative data available for this compound comes from in vitro electrophysiological studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on its target ion channels.
| Target Ion Channel | Cell Line | IC50 (µM) | Reference |
| Human Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1] |
| Human Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1] |
| Voltage-dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1] |
Experimental Protocols
Detailed experimental protocols for the pivotal in vitro studies are not fully published. However, based on the available information and standard laboratory practices, a representative methodology for the whole-cell patch-clamp electrophysiology experiments can be outlined.
Whole-Cell Patch-Clamp Electrophysiology (Representative Protocol)
Objective: To determine the inhibitory effect of this compound on voltage-gated potassium and sodium channels.
Cell Culture:
-
CHO Cells: Stably transfected with human Kv1.1 or Kv1.2 channels are cultured in F12 (HAM) medium supplemented with fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., hygromycin).[3]
-
SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with fetal bovine serum and penicillin/streptomycin.[4]
Electrophysiological Recording:
-
Cells are plated on glass coverslips for recording.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
For Kv1.1/Kv1.2 currents:
-
The bath solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, with the pH adjusted to 7.4.[3]
-
The pipette solution typically contains (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.[3]
-
Currents are evoked by depolarizing voltage steps.
-
-
For Voltage-gated Na+ currents:
-
The external solution typically contains (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, and 10 dextrose, with the pH adjusted to 7.4.
-
The internal solution typically contains (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, and 0.4 TrisGTP, with the pH adjusted to 7.2.
-
Currents are elicited by depolarizing pulses from a holding potential of -90 mV.[5]
-
-
This compound is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.
The following diagram illustrates a generalized workflow for this type of experiment.
Clinical Trials
This compound has been evaluated in Phase 2 clinical trials for the treatment of multiple sclerosis. Publicly available information on the results of these trials is limited; however, the trial designs provide insight into the intended clinical investigation.
NCT00811902: Efficacy, Safety, and Tolerability in MS (Walking Ability)
-
Objective: The primary objective was to assess the activity of this compound in improving the ability to walk in patients with multiple sclerosis.[6]
-
Design: A 14-week, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Intervention: this compound at doses of 50 mg, 100 mg, and 200 mg, or placebo.[6]
-
Primary Outcome Measure: Responder criterion based on improvement in walking speed as measured by the Timed 25-Foot Walk (T25-FW).
-
Secondary Outcome Measures: Included changes in the 12-item MS Walking Scale (MSWS-12), measures of tiredness, lower limb muscular strength, and spasticity.[6]
NCT00772525: Effect on Visual Function in MS
-
Objective: To evaluate the effect of this compound on the latency of Visual Evoked Potentials (VEP) P100 in the optic nerves of patients with multiple sclerosis.[7]
-
Design: A double-blind, placebo-controlled, randomized, crossover study.[7]
-
Intervention: Single oral doses of 50 mg and 400 mg of this compound, and placebo, administered once a week.[7]
-
Primary Outcome Measure: Change in VEP P100 latency.[7]
-
Secondary Outcome Measures: Included VEP amplitude and other visual parameters such as visual acuity and contrast sensitivity.[7]
The logical relationship between the drug's mechanism and the clinical trial endpoints is depicted below.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans, such as Cmax, Tmax, half-life, and metabolism, are not publicly available. One of the secondary objectives of the NCT00811902 study was to evaluate the pharmacokinetic parameters of this compound, indicating that this data has been collected but not disseminated in the scientific literature.[6]
Conclusion
This compound is a novel ion channel modulator with a distinct mechanism of action involving the blockade of both potassium and sodium channels. This dual activity suggests a potential for therapeutic benefit in demyelinating diseases like multiple sclerosis, with a potentially improved safety profile compared to its parent compound, 4-aminopyridine. While in vitro studies have quantified its potency on target ion channels, and Phase 2 clinical trials have been completed to assess its efficacy in improving walking and visual function in MS patients, the results of these trials and human pharmacokinetic data are not yet in the public domain. Further disclosure of these findings will be crucial for a complete understanding of this compound's therapeutic potential.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transpharmation.com [transpharmation.com]
- 3. bsys.ch [bsys.ch]
- 4. SH-SY5Y culturing [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Nerispirdine In Vitro Assay Protocols for Ion Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine, an analog of 4-aminopyridine (4-AP), is a potassium channel blocker that has been investigated for its therapeutic potential in neurological disorders such as multiple sclerosis.[1] Unlike 4-AP, this compound also exhibits inhibitory activity against voltage-gated sodium channels, a characteristic that may contribute to its improved safety profile, particularly its lack of proconvulsant activity.[1] This document provides detailed in vitro assay protocols for characterizing the interaction of this compound with key ion channels, including voltage-gated potassium channels (Kv1.1 and Kv1.2) and voltage-gated sodium channels (Nav).
The protocols described herein are essential for the preclinical evaluation of this compound and similar compounds, enabling researchers to quantify their potency and selectivity. The primary methods detailed are whole-cell patch-clamp electrophysiology, considered the gold standard for ion channel research, and fluorescence-based assays, which offer a higher-throughput alternative for screening and initial characterization.
Data Presentation
Table 1: Inhibitory Activity of this compound on Voltage-Gated Ion Channels
| Target Ion Channel | Cell Line | Assay Method | IC50 (µM) | Reference |
| Human Kv1.1 | CHO | Whole-cell Patch Clamp | 3.6 | [1] |
| Human Kv1.2 | CHO | Whole-cell Patch Clamp | 3.7 | [1] |
| Voltage-gated Na+ | SH-SY5Y | Whole-cell Patch Clamp | 11.9 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Kv1.1 and Kv1.2 Channels
This protocol describes the measurement of this compound's inhibitory effect on human Kv1.1 and Kv1.2 channels stably expressed in Chinese Hamster Ovary (CHO) cells.
1.1. Cell Culture
-
CHO cells stably expressing human Kv1.1 or Kv1.2 are cultured in F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 100 µg/mL Hygromycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are seeded onto glass coverslips in 35 mm culture dishes and allowed to adhere and grow to 50-80% confluency.
1.2. Solutions
-
Extracellular (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
1.3. Electrophysiological Recording
-
Transfer a coverslip with CHO cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 1000 ms) to elicit Kv1.1 or Kv1.2 currents.
-
Record the resulting outward potassium currents.
-
Apply this compound at various concentrations to the bath solution and repeat the voltage-clamp protocol to determine the concentration-dependent inhibition of the potassium currents.
1.4. Data Analysis
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol details the procedure for assessing the inhibitory effect of this compound on endogenous voltage-gated sodium channels in the human neuroblastoma cell line SH-SY5Y.
2.1. Cell Culture
-
SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For recordings, cells are plated on glass coverslips in 35 mm dishes.
2.2. Solutions
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., CsCl) can be substituted for KCl.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Cesium (Cs+) in the intracellular solution helps to block outward potassium currents.
2.3. Electrophysiological Recording
-
Follow the same initial steps as for the Kv channel recording to achieve the whole-cell configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the recovery of sodium channels from inactivation.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 100 ms) to elicit inward sodium currents.
-
Record the peak inward sodium current.
-
Perfuse the cells with various concentrations of this compound and repeat the voltage-clamp protocol.
2.4. Data Analysis
-
Measure the peak inward sodium current in the control condition and in the presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to obtain the IC50 value.
Fluorescence-Based Assay for Potassium Channel Inhibition (FLIPR)
This protocol provides a higher-throughput method to screen for potassium channel inhibitors like this compound using a FLIPR (Fluorometric Imaging Plate Reader) system and a thallium flux assay.[2][3][4] The assay relies on the principle that potassium channels are permeable to thallium ions (Tl+), and a Tl+-sensitive fluorescent dye is used to measure this influx.[2][5]
3.1. Materials
-
CHO cells stably expressing the target potassium channel (e.g., Kv1.1 or Kv1.2).
-
FLIPR Potassium Assay Kit (containing a thallium-sensitive dye and a masking dye).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer containing a mixture of potassium and thallium salts.
3.2. Assay Protocol
-
Seed the CHO cells into the microplates and incubate overnight.
-
Prepare the dye loading solution according to the kit manufacturer's instructions, typically by dissolving the fluorescent dye and masking dye in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at room temperature in the dark for approximately 1 hour to allow for dye loading.
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the compounds from the compound plate to the cell plate and incubate for a defined period.
-
The instrument will then add the stimulus buffer to initiate Tl+ influx through the open potassium channels.
-
Measure the resulting increase in fluorescence over time.
3.3. Data Analysis
-
The fluorescence signal is proportional to the amount of Tl+ entering the cells.
-
Calculate the difference between the peak fluorescence and the baseline fluorescence for each well.
-
Determine the percentage of inhibition by comparing the signal in the presence of this compound to the control wells (with and without a known inhibitor).
-
Generate a concentration-response curve to calculate the IC50 value.
Visualization
Caption: Whole-cell patch-clamp experimental workflow.
Caption: FLIPR-based thallium flux assay workflow.
Caption: this compound's mechanism of action on ion channels.
References
Application Notes and Protocols for Nerispirdine in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerispirdine, a 4-aminopyridine analogue, is a potassium channel blocker with additional activity on voltage-gated sodium channels. This unique pharmacological profile makes it a compound of interest for neurological disorders such as multiple sclerosis. Patch-clamp electrophysiology is the gold-standard technique to investigate the effects of compounds like this compound on ion channel function with high fidelity. These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology to study its effects on Kv1.1, Kv1.2, and voltage-gated sodium channels.
Introduction
This compound has been shown to inhibit cloned human Kv1.1 and Kv1.2 potassium channels and voltage-dependent sodium channels[1]. Understanding the precise mechanism of action and potency of this compound on these channels is crucial for its development as a therapeutic agent. Whole-cell patch-clamp allows for the direct measurement of ion channel currents in response to controlled changes in membrane voltage, providing a powerful platform to characterize the inhibitory effects of this compound[1][2]. This document outlines the necessary materials, solutions, and step-by-step protocols for conducting these experiments.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound on its primary molecular targets as determined by whole-cell patch-clamp electrophysiology.
| Target Ion Channel | Cell Line | IC50 (µM) | Holding Potential | Reference |
| hKv1.1 | CHO | 3.6 | Not Specified | [1] |
| hKv1.2 | CHO | 3.7 | Not Specified | [1] |
| Voltage-gated Na+ Channels | SH-SY5Y | 11.9 | -70 mV | [1] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the direct blockade of specific voltage-gated ion channels. By inhibiting Kv1.1 and Kv1.2 channels, this compound is thought to enhance neuronal conduction. Its additional inhibitory effect on voltage-gated sodium channels may contribute to its lack of proconvulsant activity, a side effect observed with its parent compound, 4-aminopyridine[1].
Experimental Protocols
Protocol 1: Characterization of this compound's effect on hKv1.1 and hKv1.2 channels expressed in CHO cells.
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels in F-12 (HAM) medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a suitable selection antibiotic (e.g., G418 or hygromycin) at 37°C in a 5% CO2 incubator.
-
For electrophysiological recordings, plate the cells onto glass coverslips at a low density and allow them to adhere and grow for 24-48 hours.
2. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Whole-Cell Patch-Clamp Recording:
-
Place a coverslip with CHO cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with external solution containing different concentrations of this compound and repeat the voltage-clamp protocol to measure the inhibition of the potassium currents.
5. Data Analysis:
-
Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.
Protocol 2: Characterization of this compound's effect on voltage-gated sodium channels in SH-SY5Y cells.
1. Cell Culture and Preparation:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Plate the cells onto glass coverslips for electrophysiological recordings as described for CHO cells.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Whole-Cell Patch-Clamp Recording:
-
Follow the same procedure as described in Protocol 1 to obtain whole-cell recordings from SH-SY5Y cells.
4. Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -70 mV[1].
-
Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.
-
Record baseline sodium currents.
-
Apply different concentrations of this compound via perfusion and repeat the voltage step to measure the inhibition of the sodium currents.
5. Data Analysis:
-
Measure the peak inward sodium current for each this compound concentration.
-
Calculate the percentage of current inhibition and plot the concentration-response curve to determine the IC50.
Experimental Workflow Diagram
References
Application Notes and Protocols: Nerispirdine in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nerispirdine is a derivative of 4-aminopyridine (4-AP) investigated for its potential therapeutic effects in neurological disorders, particularly multiple sclerosis (MS) and optic neuritis.[1][2] Unlike its parent compound 4-AP, which has clinical efficacy but is associated with proconvulsant effects, this compound demonstrates a distinct pharmacological profile that makes it a valuable tool in neuroscience research.[3] Its primary mechanism involves the modulation of ion channel activity, which is critical for neuronal conduction and excitability.[3][4] These notes provide an overview of this compound's applications, mechanism of action, and detailed protocols for its use in experimental neuroscience.
Mechanism of Action
This compound functions as a blocker of specific voltage-gated ion channels.[4] Its primary targets are the juxtaparanodal potassium channels K(v)1.1 and K(v)1.2.[3][5] In demyelinating diseases like MS, the loss of the myelin sheath exposes these channels, leading to potassium efflux that impairs nerve signal conduction.[5] By blocking these channels, this compound aims to restore axonal conduction.
Crucially, this compound also inhibits voltage-dependent sodium channels.[3] This secondary action is believed to counteract the hyperexcitability and proconvulsant effects seen with non-selective potassium channel blockers like 4-AP, providing a unique safety profile.[3] Additional mechanisms may include activity as an agonist at cholinergic receptors (AChR).[5]
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against key ion channels, as determined by in vitro electrophysiology. For context, the potency is compared to its analog, 4-Aminopyridine (4-AP).
| Compound | Target Ion Channel | IC50 (μM) | Cell Line | Reference |
| This compound | Human K(v)1.1 | 3.6 | Chinese Hamster Ovary (CHO) | [3][4] |
| This compound | Human K(v)1.2 | 3.7 | Chinese Hamster Ovary (CHO) | [3][4] |
| This compound | Voltage-dependent Na+ Channel | 11.9 | Human SH-SY5Y | [3][4] |
| 4-Aminopyridine | Human K(v)1.1 / K(v)1.2 | ~180-185 (approx. 50-fold less potent than this compound) | Chinese Hamster Ovary (CHO) | [3] |
| 4-Aminopyridine | Voltage-dependent Na+ Channel | No Effect | Human SH-SY5Y | [3] |
Key Applications in Neuroscience Research
-
Restoration of Conduction in Demyelinated Axons: this compound's primary application is in models of demyelinating diseases such as multiple sclerosis. By blocking exposed K(v)1.1 and K(v)1.2 channels, it can be used to study the mechanisms of action potential propagation failure and test strategies for functional recovery.[3][5]
-
Investigation of Neuronal Excitability and Seizure Thresholds: Given its dual action on both potassium and sodium channels, this compound serves as an interesting pharmacological tool to dissect the contributions of different ion channels to neuronal hyperexcitability. Its lack of proconvulsant activity, unlike 4-AP, allows for the investigation of K+ channel blockade in neuronal circuits without inducing seizures.[3]
-
Analysis of Visual Pathway Deficits: Clinical trials have utilized this compound to evaluate its effect on visual function in MS patients, specifically on the latency of Visual Evoked Potentials (VEP).[6] This makes it a relevant compound for preclinical studies using animal models of optic neuritis or other visual pathway pathologies.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the effect of this compound on voltage-gated ion channels in cultured cells, based on the experiments performed on K(v)1.1, K(v)1.2, and Na(v) channels.[3]
Objective: To measure the inhibitory effect of this compound on specific ion channel currents and determine its IC50 value.
Materials:
-
Cell line expressing the target ion channel (e.g., CHO cells for K(v)1.1/1.2, SH-SY5Y for Na(v) channels).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution for K+ currents (in mM): 130 K-aspartate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
Internal (pipette) solution for Na+ currents (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Methodology:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
For K(v) channels: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
For Na(v) channels: Hold the cell at -70 mV. Apply brief depolarizing steps (e.g., to 0 mV) to elicit sodium currents.
-
-
This compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Allow 2-3 minutes for the drug to equilibrate before recording the post-drug currents using the same voltage protocol.
-
Perform a washout by perfusing with the drug-free external solution.
-
-
Dose-Response Analysis:
-
Repeat steps 5-6 for a range of this compound concentrations (e.g., 0.1, 1, 3, 10, 30, 100 μM).
-
Measure the peak current amplitude at each concentration.
-
Normalize the inhibited current to the baseline current and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound on neuronal ion channels.
Caption: Experimental workflow for electrophysiological analysis of this compound.
Caption: Logical relationship of this compound's dual-action mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C17H18FN3 | CID 3081185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Drug Delivery of Nerispirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine is a potassium channel blocker that has been investigated for its potential therapeutic effects in neurological disorders, including multiple sclerosis. As an analog of 4-aminopyridine (4-AP), it is believed to enhance neuronal conduction. This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical animal models, primarily focusing on rodents. Due to the limited publicly available preclinical data specifically for this compound, the following protocols are based on established methods for similar compounds and general best practices for in vivo drug delivery.
Mechanism of Action and Signaling Pathway
This compound primarily acts by blocking voltage-gated potassium (K+) channels, which leads to a prolongation of the action potential duration. This extended depolarization enhances the influx of calcium ions (Ca2+) at the presynaptic terminal, thereby increasing the release of neurotransmitters into the synaptic cleft and improving neuromuscular transmission.
Quantitative Data
While specific in vivo pharmacokinetic data for this compound in preclinical models is not widely published, data from its analog, 4-aminopyridine, and general pharmacokinetic parameters from rodent studies can provide a reference point. Clinical trials have utilized oral doses of this compound ranging from 50 mg to 400 mg in humans.[1][2]
Table 1: Inferred Dosing and Pharmacokinetic Parameters for Aminopyridine Analogs in Rodents
| Parameter | Mouse | Rat | Notes |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | i.p. administration is common in seizure induction models with 4-AP.[3][4] Oral administration was used in clinical trials for this compound.[1][2][5] |
| Example i.p. Dose (4-AP) | 4 - 10 mg/kg | 3 mg/kg | Doses are based on studies inducing seizures and may need to be adjusted for therapeutic efficacy studies.[4][6] |
| Maximum Oral Gavage Volume | 10 mL/kg | 20 mL/kg | The volume should be minimized to avoid distress and potential complications.[7][8] |
| Maximum i.p. Injection Volume | 10 mL/kg | 10 mL/kg | The volume should be appropriate for the size of the animal.[9] |
| Reported Half-life (Compound 34, a different neurological drug) | 14.7 min | 13.6 min | This provides a general idea of rapid elimination common for some small molecules in rodents.[10] |
Experimental Protocols
The following are detailed protocols for common in vivo administration routes that can be adapted for this compound in rodent models.
Protocol 1: Oral Gavage (p.o.) Administration in Mice
This protocol is suitable for delivering a precise dose of this compound directly to the stomach.
Materials:
-
This compound solution/suspension in an appropriate vehicle (e.g., water, saline, or a specified formulation vehicle)
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)[7]
-
Syringes (1 mL or appropriate size)
-
70% ethanol
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]
-
Dose Preparation: Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed. Draw the calculated volume into the syringe attached to the gavage needle.
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and neck are in a straight line with its body to facilitate the passage of the gavage needle.[11]
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.[11]
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.[12]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This method allows for rapid systemic absorption of this compound.
Materials:
-
This compound solution in a sterile, isotonic vehicle
-
Animal scale
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)[9]
-
70% ethanol
-
PPE
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended volume for i.p. injection in mice is 10 mL/kg.[9]
-
Dose Preparation: Prepare the sterile this compound solution and draw the calculated volume into a sterile syringe.
-
Restraint: Restrain the mouse securely, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[9][13]
-
Injection: Insert the needle at approximately a 30-40 degree angle. Gently aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution into the peritoneal cavity.[9]
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Concluding Remarks
The provided protocols offer a foundation for the in vivo administration of this compound in preclinical research. It is crucial to adapt these general guidelines to specific experimental needs and to adhere to all institutional and national regulations regarding animal welfare. Given the absence of specific published preclinical pharmacokinetic and dosing studies for this compound, preliminary dose-ranging and tolerability studies are highly recommended to establish optimal and safe dosing regimens for the intended therapeutic application.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ane.pl [ane.pl]
- 4. Electrophysiological and behavioral properties of 4-aminopyridine-induced epileptic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. instechlabs.com [instechlabs.com]
- 13. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Nerispirdine Target Engagement in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine is an ion channel inhibitor that has been investigated for its potential therapeutic effects in neurological disorders.[1] It is a derivative of 4-aminopyridine (4-AP) and demonstrates a distinct pharmacological profile.[1] Understanding the engagement of this compound with its molecular targets is crucial for elucidating its mechanism of action and for the development of structure-activity relationships. These application notes provide detailed protocols for in vitro cell-based assays to quantify the target engagement of this compound.
Molecular Targets and Mechanism of Action
This compound primarily targets voltage-gated potassium channels (Kv) and voltage-dependent sodium channels (Nav).[1][2] Specifically, it has been shown to inhibit Kv1.1 and Kv1.2 channels, which are involved in regulating neuronal excitability.[2][3] The blockade of these potassium channels is believed to be a key mechanism for restoring nerve conduction in conditions like multiple sclerosis.[3] Additionally, unlike its analog 4-AP, this compound also inhibits voltage-dependent Na+ channels, which may contribute to its different safety profile, particularly its lack of proconvulsant activity.[2]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary molecular targets. This data is essential for designing experiments and interpreting results.
| Target Ion Channel | Cell Line | IC50 (µM) | Reference |
| Kv1.1 | Chinese Hamster Ovary (CHO) | 3.6 | [1][2] |
| Kv1.2 | Chinese Hamster Ovary (CHO) | 3.7 | [1][2] |
| Voltage-dependent Na+ Channel | Human SH-SY5Y | 11.9 | [1][2][4] |
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below. These protocols are based on standard whole-cell patch-clamp electrophysiology techniques.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.1 and Kv1.2 Channels in CHO Cells
This protocol describes the measurement of this compound's inhibitory effect on cloned human Kv1.1 and Kv1.2 channels expressed in Chinese Hamster Ovary (CHO) cells.
1. Cell Culture and Transfection:
- Culture CHO cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- For transfection, plate cells onto glass coverslips in 35 mm dishes.
- Transfect cells with plasmids encoding the human Kv1.1 or Kv1.2 alpha subunit and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.
- Allow 24-48 hours for channel expression before electrophysiological recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.
3. Electrophysiological Recording:
- Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
- Hold the cell membrane potential at -80 mV.
- Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
- Record baseline currents in the absence of the compound.
- Apply different concentrations of this compound via the perfusion system and record the resulting currents.
4. Data Analysis:
- Measure the peak outward current amplitude at a specific voltage step (e.g., +40 mV).
- Calculate the percentage of current inhibition for each this compound concentration compared to the baseline.
- Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Dependent Na+ Channels in SH-SY5Y Cells
This protocol outlines the procedure to assess this compound's effect on endogenous voltage-dependent Na+ channels in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture:
- Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Plate cells onto glass coverslips for recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution.
3. Electrophysiological Recording:
- Follow the same general procedure for whole-cell patch-clamp as described in Protocol 1.
- Hold the cell membrane potential at -70 mV.[2]
- Elicit Na+ currents by applying brief depolarizing voltage steps (e.g., to 0 mV for 50 ms).
- Record baseline inward Na+ currents.
- Apply various concentrations of this compound and record the inhibited currents.
4. Data Analysis:
- Measure the peak inward current amplitude.
- Calculate the percentage of inhibition for each concentration of this compound.
- Generate a concentration-response curve and calculate the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for target engagement assays.
Caption: this compound's inhibitory action on ion channels.
Caption: Workflow for electrophysiological assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Preclinical Evaluation of Nerispirdine as a Cognitive Enhancer
Introduction
Nerispirdine is an ion channel inhibitor that blocks K(v)1.1 and K(v)1.2 potassium channels and voltage-dependent sodium channels.[1][2][3] Unlike its analog 4-aminopyridine (4-AP), this compound's dual action on both potassium and sodium channels may contribute to its lack of proconvulsant activity, a significant advantage for neurological therapies.[2] While clinical trials have explored its efficacy in multiple sclerosis for improving motor and visual functions,[4][5][6] its potential as a cognitive enhancer remains an area of significant interest. These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a cognitive enhancing agent, outlining a phased experimental design from in vitro characterization to in vivo efficacy and safety studies.
Phase 1: In Vitro and Ex Vivo Characterization
This phase focuses on elucidating the molecular and cellular mechanisms of this compound's action on neuronal function.
1.1. Target Engagement and Selectivity
Objective: To confirm the binding affinity and selectivity of this compound for its primary targets.
Protocol:
-
Cell Lines: Use Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human K(v)1.1, K(v)1.2, and various voltage-gated sodium channel subtypes (e.g., Na(v)1.1, Na(v)1.2, Na(v)1.6).
-
Assay: Automated patch-clamp electrophysiology.
-
Method:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in the appropriate extracellular solution.
-
Apply whole-cell voltage-clamp recordings.
-
For potassium channels, use a voltage step protocol to elicit channel opening and apply increasing concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
For sodium channels, use a voltage protocol to elicit transient inward currents and determine the IC50 of this compound.
-
-
Data Presentation:
| Target Ion Channel | This compound IC50 (µM) | 4-Aminopyridine IC50 (µM) |
| hK(v)1.1 | 3.6[2] | ~180[2] |
| hK(v)1.2 | 3.7[2] | ~185[2] |
| hNa(v) (SH-SY5Y) | 11.9[2] | No effect[2] |
1.2. Effects on Neuronal Excitability and Synaptic Transmission
Objective: To assess the functional consequences of this compound's ion channel modulation on neuronal activity and synaptic communication.
Protocol:
-
Preparation: Acute hippocampal slices from adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Assays:
-
Field Excitatory Postsynaptic Potential (fEPSP) Recordings: To measure synaptic plasticity (Long-Term Potentiation - LTP).
-
Whole-Cell Patch-Clamp Recordings: To measure intrinsic neuronal excitability and synaptic currents (EPSCs and IPSCs).
-
-
Method:
-
Prepare 300-400 µm thick hippocampal slices.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
For LTP experiments, record baseline fEPSPs in the CA1 region, then apply a high-frequency stimulation protocol in the presence of varying concentrations of this compound.
-
For whole-cell recordings, patch onto CA1 pyramidal neurons and measure changes in action potential firing in response to current injections and changes in spontaneous or evoked synaptic currents with this compound application.
-
-
Data Presentation:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| LTP Maintenance (% of baseline) | |||
| Action Potential Threshold (mV) | |||
| Spontaneous EPSC Frequency (Hz) | |||
| Spontaneous IPSC Frequency (Hz) |
Phase 2: In Vivo Pharmacokinetics and Safety
This phase aims to determine the pharmacokinetic profile and assess the safety and tolerability of this compound in animal models.
2.1. Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animals: Male and female Sprague-Dawley rats.
-
Administration: Intravenous (IV) bolus and oral gavage.
-
Method:
-
Administer a single dose of this compound via IV or oral route.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
At the final time point, collect brain tissue.
-
Analyze plasma and brain homogenate concentrations of this compound using LC-MS/MS.
-
-
Data Presentation:
| Parameter | IV Administration | Oral Administration |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (t1/2) (h) | ||
| Bioavailability (%) | ||
| Brain/Plasma Ratio |
2.2. Acute and Sub-chronic Toxicity Studies
Objective: To evaluate the safety profile of this compound.
Protocol:
-
Animals: Sprague-Dawley rats and Beagle dogs.
-
Study Design:
-
Acute: Single escalating doses to determine the maximum tolerated dose (MTD).
-
Sub-chronic: Daily administration for 28 days at three dose levels (low, medium, high).
-
-
Method:
-
Monitor clinical signs, body weight, and food consumption daily.
-
Perform detailed clinical observations, including neurological examinations.
-
Collect blood for hematology and clinical chemistry analysis at baseline and termination.
-
At the end of the study, perform a full necropsy and histopathological examination of major organs.
-
-
Data Presentation: Summary of clinical observations, body weight changes, clinical pathology, and histopathology findings.
Phase 3: Preclinical Efficacy in Animal Models of Cognitive Impairment
This phase will assess the efficacy of this compound in relevant animal models of cognitive dysfunction.
3.1. Models of Alzheimer's Disease-Related Cognitive Deficits
Objective: To evaluate the potential of this compound to ameliorate cognitive deficits in a model of amyloid pathology.
Protocol:
-
Animal Model: 5XFAD transgenic mice, which exhibit amyloid plaque deposition and cognitive decline.[7]
-
Behavioral Assays:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition: To evaluate recognition memory.
-
Y-Maze: To test spatial working memory.
-
-
Method:
-
Treat aged (6-8 months) 5XFAD mice and wild-type littermates with this compound or vehicle daily for 4 weeks.
-
Conduct a battery of behavioral tests during the final two weeks of treatment.
-
After behavioral testing, collect brain tissue for analysis of amyloid-beta (Aβ) plaque load and markers of neuroinflammation.
-
-
Data Presentation:
| Behavioral Test | Wild-Type + Vehicle | 5XFAD + Vehicle | 5XFAD + this compound |
| Morris Water Maze (Escape Latency) | |||
| Novel Object Recognition (Discrimination Index) | |||
| Y-Maze (Spontaneous Alternation) |
3.2. Models of Schizophrenia-Related Cognitive Deficits
Objective: To determine if this compound can reverse cognitive impairments relevant to schizophrenia.
Protocol:
-
Animal Model: Pharmacological model using sub-chronic administration of an NMDA receptor antagonist (e.g., phencyclidine - PCP or ketamine) in rats.[8][9]
-
Behavioral Assays:
-
Attentional Set-Shifting Task: To assess executive function and cognitive flexibility.
-
Prepulse Inhibition of Startle: To model sensorimotor gating deficits.
-
Social Interaction Test: To evaluate deficits in social cognition.
-
-
Method:
-
Administer PCP or ketamine to rats for 7-14 days to induce cognitive deficits.
-
Following a washout period, treat rats with this compound or vehicle.
-
Conduct behavioral testing to assess the reversal of cognitive and social deficits.
-
-
Data Presentation:
| Behavioral Test | Vehicle Control | PCP/Ketamine + Vehicle | PCP/Ketamine + this compound |
| Attentional Set-Shifting (Trials to Criterion) | |||
| Prepulse Inhibition (%) | |||
| Social Interaction Time (s) |
Visualizations
Caption: Proposed mechanism of action of this compound on neuronal excitability.
Caption: Phased experimental workflow for preclinical evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Nerispirdine Dosage Determination in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of appropriate dosage regimens for nerispirdine in preclinical in vivo studies. Due to the limited availability of public preclinical data for this compound, this document outlines a strategic and systematic approach based on its known mechanism of action, available clinical data, and established principles of preclinical drug development. Information from the closely related compound, 4-aminopyridine (4-AP), is used as a surrogate to inform initial dose-range finding studies.
Introduction to this compound
This compound is an ion channel inhibitor that blocks voltage-gated potassium channels (Kv1.1 and Kv1.2) and sodium channels.[1][2] This mechanism of action suggests its potential for treating neurological disorders characterized by impaired neuronal conduction, such as multiple sclerosis.[1][3] Clinical trials have investigated oral doses of 50 mg, 100 mg, 200 mg, and 400 mg in humans.[4][5] The determination of a safe and effective dose in animal models is a critical step in preclinical development to understand its therapeutic potential and potential toxicities.
Core Principles of Preclinical Dosage Determination
The primary goal of preclinical dosage determination is to identify a range of doses that are safe and demonstrate the desired pharmacological effect. This involves a tiered approach, starting with dose-range finding studies and progressing to pharmacokinetic (PK) and pharmacodynamic (PD) characterization, and finally, efficacy studies in relevant animal models of disease.
Data Presentation: Quantitative Data Summary
The following tables summarize the available in vitro and clinical data for this compound, which can inform the design of in vivo studies.
Table 1: this compound In Vitro Activity
| Target | IC50 (µM) | Cell Line | Reference |
| Kv1.1 | 3.6 | Chinese hamster ovary cells | [1][2] |
| Kv1.2 | 3.7 | Chinese hamster ovary cells | [1][2] |
| Voltage-dependent Na+ channel | 11.9 | Human SH-SY5Y cells | [1][2] |
Table 2: this compound and 4-Aminopyridine Clinical Dosages
| Compound | Indication | Dosage | Route of Administration | Reference |
| This compound | Multiple Sclerosis | 50 mg, 100 mg, 200 mg | Oral | [4] |
| This compound | Multiple Sclerosis | 50 mg, 400 mg (single doses) | Oral | [5] |
| 4-Aminopyridine | Multiple Sclerosis | 10 mg twice daily | Oral | [6] |
| 4-Aminopyridine | Traumatic Peripheral Nerve Injury (mice) | 10 µ g/mouse | Oral gavage / IP injection | [1] |
Experimental Protocols
A systematic approach to determining the optimal in vivo dose of this compound should be followed.
Experiment 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the acute toxicity and identify a range of tolerable doses of this compound in a rodent model (e.g., mice or rats).
Methodology:
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals.
-
Route of Administration: Based on clinical trial data, oral gavage is a relevant route. Intraperitoneal (IP) injection can also be used for initial screening to bypass potential absorption issues.
-
Dose Selection:
-
Start with a low dose, estimated by converting the lowest human clinical dose to an animal equivalent dose (HED). For example, a starting point could be derived from the 50 mg human dose.
-
Include a range of doses, escalating by a factor of 3-5 fold. A suggested starting range, informed by 4-AP data in mice (10 µ g/mouse , approximately 0.5 mg/kg), could be 0.1, 0.5, 2.5, 10, and 50 mg/kg.
-
Include a vehicle control group.
-
-
Procedure:
-
Administer a single dose of this compound or vehicle to each group of animals (n=3-5 per group).
-
Observe animals continuously for the first 4 hours and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, motor activity, coordination, and any signs of distress. Note the onset, duration, and severity of these signs.
-
Record body weights before dosing and at regular intervals throughout the study.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity. This information will guide dose selection for subsequent studies.
Experiment 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.
Methodology:
-
Animal Model: Use the same rodent species as in the DRF study.
-
Dose Selection: Select 2-3 dose levels based on the DRF study, including a low, mid, and high dose within the well-tolerated range.
-
Route of Administration: Administer this compound via the intended therapeutic route (e.g., oral gavage) and also intravenously (IV) to determine bioavailability.
-
Procedure:
-
Administer a single dose of this compound to each group of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process blood samples to obtain plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral route.
-
Experiment 3: Pharmacodynamic (PD) and Efficacy Study
Objective: To evaluate the dose-response relationship of this compound on a relevant biological marker and to assess its efficacy in an animal model of neurological disease (e.g., experimental autoimmune encephalomyelitis - EAE for multiple sclerosis).
Methodology:
-
Animal Model: Select a relevant disease model. For multiple sclerosis, the EAE model in mice or rats is commonly used.
-
Dose Selection: Based on the PK and DRF data, select 3-4 dose levels that are well-tolerated and provide a range of plasma exposures.
-
Procedure:
-
Induce the disease in the animals.
-
Begin treatment with this compound or vehicle at a predetermined time point (e.g., at the onset of clinical signs).
-
Administer the drug daily or as determined by the PK data.
-
Monitor and score the clinical signs of the disease regularly (e.g., paralysis in EAE).
-
At the end of the study, collect relevant tissues (e.g., spinal cord, brain) for histological and/or molecular analysis (e.g., to assess demyelination and inflammation).
-
-
PD Biomarkers: If a specific biomarker is known to be modulated by this compound's mechanism of action, it should be measured. For example, electrophysiological measurements could be performed to assess nerve conduction.
-
Data Analysis:
-
Compare the clinical scores and other efficacy endpoints between the treatment and vehicle groups.
-
Establish a dose-response curve for the therapeutic effect.
-
Correlate the drug exposure (PK data) with the observed pharmacological effects (PD data).
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for this compound in vivo dosage determination.
Safety Considerations
As with any potassium channel blocker, it is crucial to monitor for potential adverse effects, particularly those related to the central nervous system (e.g., seizures) and the cardiovascular system. The ICH S7A guidelines for safety pharmacology studies should be consulted to ensure a comprehensive evaluation of potential off-target effects.[7][8][9][10][11]
Conclusion
The determination of an appropriate in vivo dosage for this compound requires a systematic and data-driven approach. By following the outlined experimental protocols, researchers can establish a safe and effective dose range to further investigate the therapeutic potential of this compound in relevant preclinical models. The provided workflows and data tables serve as a guide to design and execute these critical studies.
References
- 1. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. fda.gov [fda.gov]
- 9. Safety Pharmacology - IITRI [iitri.org]
- 10. Safety Pharmacology [datasci.com]
- 11. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Nerispirdine in Demyelinating Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nerispirdine to study its potential therapeutic effects in demyelinating diseases. The included protocols are designed to assess the compound's impact on both the functional consequences of demyelination and the process of remyelination itself.
Introduction to this compound and its Rationale in Demyelinating Diseases
This compound is a neurological agent that has been investigated for its potential to alleviate symptoms in demyelinating diseases such as Multiple Sclerosis (MS).[1][2] Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels.[3][4] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials and results in neurological deficits. By blocking these channels, this compound is thought to restore nerve impulse conduction, thereby improving neurological function.
While the symptomatic relief through potassium channel blockade is an established therapeutic strategy, the potential of this compound to directly promote myelin repair (remyelination) is an area of active research interest. Preclinical studies on related aminopyridine compounds have suggested that they may have effects beyond simple conduction restoration, including the promotion of remyelination.[5] This has led to the hypothesis that this compound may also possess disease-modifying properties by fostering the regeneration of myelin sheaths.
The following protocols provide a framework for investigating both the symptomatic and potential remyelinating effects of this compound in established in vitro and in vivo models of demyelination.
Section 1: In Vitro Assessment of this compound's Effect on Myelination
This section details a protocol for an in vitro myelination assay to determine if this compound directly affects the ability of oligodendrocytes to form myelin sheaths.
Application Note:
This assay allows for the direct assessment of this compound's influence on oligodendrocyte precursor cell (OPC) differentiation and subsequent myelination of axons in a controlled environment, independent of systemic physiological effects. A positive result in this assay would suggest a direct pro-myelinating effect of the compound.
Experimental Protocol: In Vitro Myelination Co-culture Assay
This protocol is adapted from established methods for generating myelinating co-cultures of neurons and oligodendrocytes.[6][7]
1. Culture of Dorsal Root Ganglion (DRG) Neurons:
-
Isolate DRGs from embryonic day 15 (E15) rat pups.
-
Dissociate the ganglia into single cells using trypsin and trituration.
-
Plate the DRG neurons on collagen-coated glass coverslips in a defined neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Culture the neurons for 10-14 days to allow for axon extension.
2. Isolation and Culture of Oligodendrocyte Precursor Cells (OPCs):
-
Isolate OPCs from the cortices of postnatal day 7 (P7) rat pups.
-
Purify the OPCs using immunopanning or a magnetic-activated cell sorting (MACS) system with an antibody against a specific OPC marker (e.g., A2B5 or PDGFRα).
-
Culture the purified OPCs in a defined medium containing platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) to promote proliferation.
3. Co-culture and this compound Treatment:
-
Once the DRG neurons have established a dense axonal network, seed the purified OPCs onto the neuron culture.
-
After 24 hours, replace the medium with a differentiation-promoting medium (lacking PDGF and bFGF) containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.
-
Maintain the co-cultures for 14-21 days, refreshing the medium with the respective treatments every 2-3 days.
4. Assessment of Myelination:
-
After the treatment period, fix the co-cultures with 4% paraformaldehyde.
-
Perform immunocytochemistry using antibodies against myelin basic protein (MBP) to visualize myelin sheaths and a neuronal marker (e.g., β-III tubulin) to visualize axons.
-
Acquire images using a fluorescence microscope.
-
Quantify the extent of myelination by measuring the number and length of MBP-positive segments per axon.
Data Presentation: In Vitro Myelination
Table 1: Effect of this compound on In Vitro Myelination
| Treatment Group | This compound Concentration (µM) | Number of MBP+ Segments per 100 µm of Axon (Mean ± SEM) | Length of MBP+ Segments (µm) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | 0 | Data to be collected | Data to be collected |
| This compound | 1 | Data to be collected | Data to be collected |
| This compound | 10 | Data to be collected | Data to be collected |
| this compound | 100 | Data to be collected | Data to be collected |
Section 2: In Vivo Evaluation of this compound in a Demyelination Model
This section describes a protocol using the cuprizone-induced demyelination model in mice to assess the in vivo efficacy of this compound.
Application Note:
The cuprizone model is a well-established toxic model of demyelination that allows for the study of both demyelination and spontaneous remyelination.[8][9] This model is particularly useful for screening compounds that may enhance the remyelination process. This protocol is designed to evaluate this compound's potential to promote myelin repair and functional recovery in vivo.
Experimental Protocol: Cuprizone-Induced Demyelination and Remyelination
1. Induction of Demyelination:
-
Use 8-week-old male C57BL/6 mice.
-
Feed the mice a diet containing 0.2% cuprizone mixed into their chow for 5 weeks to induce acute demyelination.[10]
-
A control group will receive a normal diet.
2. This compound Treatment during Remyelination Phase:
-
After 5 weeks of the cuprizone diet, return the mice to a normal diet to allow for spontaneous remyelination to begin.
-
At this point, divide the cuprizone-fed mice into treatment groups.
-
Administer this compound daily via oral gavage at different doses (e.g., 1 mg/kg, 5 mg/kg, 25 mg/kg) or a vehicle control.
-
Continue the treatment for 3 weeks.
3. Behavioral Assessment:
-
Perform weekly behavioral tests (e.g., rotarod, grip strength) throughout the experiment to assess motor coordination and strength.
4. Histological and Immunohistochemical Analysis:
-
At the end of the 3-week treatment period, perfuse the mice with 4% paraformaldehyde.
-
Dissect the brains and process them for paraffin embedding or cryosectioning.
-
Stain brain sections (specifically the corpus callosum) with Luxol Fast Blue (LFB) to assess the extent of demyelination and remyelination.
-
Perform immunohistochemistry for myelin proteins (e.g., MBP, PLP) and oligodendrocyte markers (e.g., Olig2, CC1) to quantify the number of mature oligodendrocytes.
5. Electron Microscopy (Optional):
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For a more detailed analysis of myelin sheath thickness, process a subset of brain tissue for transmission electron microscopy (TEM).
-
Measure the g-ratio (the ratio of the axon diameter to the total fiber diameter) to quantify the thickness of the myelin sheath.
Data Presentation: In Vivo Remyelination and Functional Recovery
Table 2: Effect of this compound on Remyelination in the Corpus Callosum
| Treatment Group | This compound Dose (mg/kg) | LFB Staining Intensity (% of Control) (Mean ± SEM) | Number of CC1+ Oligodendrocytes/mm² (Mean ± SEM) | g-ratio (Mean ± SEM) |
|---|---|---|---|---|
| Normal Diet | N/A | Data to be collected | Data to be collected | Data to be collected |
| Cuprizone + Vehicle | 0 | Data to be collected | Data to be collected | Data to be collected |
| Cuprizone + this compound | 1 | Data to be collected | Data to be collected | Data to be collected |
| Cuprizone + this compound | 5 | Data to be collected | Data to be collected | Data to be collected |
| Cuprizone + this compound | 25 | Data to be collected | Data to be collected | Data to be collected |
Table 3: Effect of this compound on Functional Recovery
| Treatment Group | This compound Dose (mg/kg) | Rotarod Latency to Fall (seconds) at Week 8 (Mean ± SEM) | Grip Strength (grams) at Week 8 (Mean ± SEM) |
|---|---|---|---|
| Normal Diet | N/A | Data to be collected | Data to be collected |
| Cuprizone + Vehicle | 0 | Data to be collected | Data to be collected |
| Cuprizone + this compound | 1 | Data to be collected | Data to be collected |
| Cuprizone + this compound | 5 | Data to be collected | Data to be collected |
| Cuprizone + this compound | 25 | Data to be collected | Data to be collected |
Section 3: Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in improving nerve conduction.
Caption: Workflow for the in vitro myelination assay.
Caption: Timeline for the in vivo cuprizone demyelination study.
References
- 1. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. neurology.org [neurology.org]
- 4. The Use of 4‐Aminopyridine (Fampridine) in Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
- 8. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Nerispirdine's Effect on Visual Evoked Potentials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerispirdine, a potassium (K+) and sodium (Na+) channel blocker, is a promising therapeutic candidate for neurological disorders characterized by demyelination, such as multiple sclerosis (MS). Its mechanism of action suggests a potential to enhance neuronal conduction. Visual Evoked Potentials (VEPs) offer a non-invasive, quantitative method to assess the functional integrity of the visual pathway, from the retina to the visual cortex. VEPs are particularly sensitive to demyelination, which typically manifests as a delay in the latency of the P100 wave, a major positive component of the VEP waveform.[1][2] This document provides detailed protocols for assessing the effect of this compound on VEPs in both preclinical and clinical settings.
Mechanism of Action and Expected Effects on VEPs
This compound's primary mechanism involves the blockade of voltage-gated potassium and sodium channels.[3] In demyelinated axons, the exposure of these channels contributes to the leakage of ionic currents, which slows down or blocks action potential propagation. By blocking these channels, this compound is hypothesized to restore, to some extent, the normal flow of ions across the axonal membrane, thereby improving conduction velocity.
This proposed mechanism leads to a clear hypothesis regarding its effect on VEPs:
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P100 Latency: A reduction in the P100 latency is the expected primary outcome, reflecting an improvement in nerve conduction along the visual pathway.
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P100 Amplitude: An increase in P100 amplitude may be observed, suggesting a restoration of synchronous firing of a larger population of axons. A decreased amplitude is often associated with axonal loss.[4]
Preclinical Protocol: Assessing this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE model is a widely used preclinical model for multiple sclerosis, exhibiting inflammatory demyelination of the central nervous system.[5][6][7]
Experimental Workflow
Caption: Preclinical workflow for assessing this compound in an EAE mouse model.
Methodology
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Animal Model: Female C57BL/6 mice, 8-10 weeks old.
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EAE Induction: Induce EAE using myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant (CFA), followed by pertussis toxin injections.
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Baseline VEP Recording: Prior to treatment initiation, record baseline VEPs to establish individual animal's normal values.
-
Treatment Groups:
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Group 1: Vehicle control (e.g., saline).
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Group 2: this compound (low dose, e.g., 1 mg/kg).
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Group 3: this compound (high dose, e.g., 10 mg/kg).
-
-
VEP Recording Parameters:
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Stimulus: Pattern-reversal checkerboard stimulus presented on a monitor.
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Electrodes: Subdermal needle electrodes placed over the visual cortex.
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Amplification and Filtering: Amplify and filter the recorded signals (e.g., 1-100 Hz bandpass).
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Averaging: Average at least 100 sweeps to obtain a clear VEP waveform.
-
-
Data Analysis:
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Measure the latency (in milliseconds) and amplitude (in microvolts) of the major VEP components (N1, P1, P2 in mice, analogous to human VEPs).[8]
-
Compare the changes in VEP parameters from baseline across the different treatment groups using statistical methods such as repeated measures ANOVA.
-
Data Presentation
Table 1: Hypothetical Preclinical VEP Data in EAE Mice
| Treatment Group | Baseline P1 Latency (ms) | Post-treatment P1 Latency (ms) | Change in Latency (ms) |
| Vehicle Control | 75.2 ± 3.1 | 95.8 ± 4.5 | +20.6 |
| This compound (1 mg/kg) | 74.9 ± 3.5 | 85.1 ± 3.9 | +10.2 |
| This compound (10 mg/kg) | 75.5 ± 3.3 | 78.3 ± 3.6 | +2.8 |
Clinical Protocol: Assessing this compound in Patients with Multiple Sclerosis
This protocol is based on the design of the clinical trial NCT00772525.[9]
Signaling Pathway
References
- 1. Visual Evoked Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Longitudinal Analysis of P100 Wave Amplitude and Latency in Multiple Sclerosis: A 19-Year Retrospective VEP Study [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Visual Evoked Potential Response Among Drug Abusers- A Cross Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. The Relevance of Animal Models in Multiple Sclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Visual evoked potentials waveform analysis to measure intracortical damage in a preclinical model of multiple sclerosis [frontiersin.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Nerispirdine experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding experimental artifacts when working with Nerispirdine.
Frequently Asked Questions (FAQs)
General
1. What is this compound and what are its primary targets?
This compound is an ion channel inhibitor and a derivative of 4-aminopyridine (4-AP). It has been investigated for its potential therapeutic effects in neurological disorders such as Multiple Sclerosis.[1][2] Its primary mechanism of action involves the blockade of specific voltage-gated potassium (K(v)) and sodium (Na(v)) channels.[1]
2. What are the reported IC50 values for this compound?
In vitro electrophysiological studies have determined the following IC50 values for this compound[1]:
| Target Channel | Cell Line | IC50 (µM) |
| Human K(v)1.1 | Chinese Hamster Ovary (CHO) | 3.6 |
| Human K(v)1.2 | Chinese Hamster Ovary (CHO) | 3.7 |
| Voltage-dependent Na+ Channel | Human SH-SY5Y | 11.9 |
3. How should I prepare and store this compound stock solutions?
To ensure the stability and reliability of your experiments, proper preparation and storage of this compound are crucial.
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Preparation: Follow the manufacturer's instructions for dissolving the compound. For in vitro experiments, it is common to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO or water) and then dilute it to the final working concentration in your experimental buffer or medium. Always ensure the compound is fully dissolved.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before use, allow an aliquot to thaw completely and bring it to room temperature.
Electrophysiology (Patch-Clamp)
4. I am observing unexpected changes in the action potential waveform. Is this an artifact?
This is likely a direct pharmacological effect of this compound due to its dual-channel blockade.
-
Potassium Channel Blockade: Inhibition of K(v)1.1 and K(v)1.2 channels will delay the repolarization phase of the action potential, leading to a broadening of the spike.
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Sodium Channel Blockade: At higher concentrations, the blockade of voltage-dependent sodium channels can reduce the rate of depolarization (slowing the upstroke of the action potential) and may also contribute to changes in the action potential threshold.[1]
The interplay between these two effects can lead to complex changes in the action potential morphology.
5. My dose-response curve for potassium channel inhibition is not as expected. What could be the cause?
If your dose-response curve deviates from the expected sigmoidal shape, consider the following:
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Off-Target Effects: At higher concentrations, this compound's blockade of sodium channels (IC50 ~11.9 µM) may confound the measurements of potassium channel activity.[1]
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Solubility Issues: At very high concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in the observed effect.
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Incomplete Washout: Ensure adequate time for washout between applications of different concentrations.
6. How can I isolate the effects of this compound on potassium channels versus sodium channels?
To dissect the dual mechanism of this compound, you can employ the following strategies:
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Pharmacological Isolation: Use specific blockers for the channel you wish to exclude. For example, to study the effects on potassium channels, you can pre-incubate the cells with a potent and selective sodium channel blocker like Tetrodotoxin (TTX).
-
Voltage Protocols: Design your voltage-clamp protocols to isolate the currents of interest. For instance, use a holding potential that inactivates a significant portion of the sodium channels when studying potassium currents.
Troubleshooting Guides
Issue 1: Inconsistent results in patch-clamp recordings.
| Potential Cause | Troubleshooting Step |
| Pipette Clogging | Ensure your internal solution is freshly prepared and filtered (0.22 µm filter). Debris from the pipette glass or holder can also cause clogs.[3] |
| Unstable Seal | Vibrations can destabilize the gigaseal. Ensure your anti-vibration table is functioning correctly. Changes in osmolarity between the internal and external solutions can also affect seal stability.[4] |
| Solution Exchange Issues | Inadequate perfusion can lead to incomplete application or washout of this compound. Verify your perfusion system is working correctly and that the cell is in the direct path of the solution flow. |
| Run-down of Currents | Ion channel activity can decrease over the course of a whole-cell recording. Monitor a control cell without the drug to assess the rate of run-down. If significant, consider using the perforated patch technique.[5] |
Issue 2: Off-target effects complicating data interpretation.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Use the lowest effective concentration of this compound based on its IC50 values. Be mindful that off-target effects on sodium channels become more prominent at concentrations above 10 µM.[1] |
| Unidentified Targets | This compound may have other, as-yet-unidentified off-target effects. Consider performing control experiments in cell lines that do not express your primary target channels to identify non-specific effects. |
| Altered Gene Expression | Prolonged exposure to drugs can sometimes lead to changes in gene expression, which could indirectly affect your experimental outcomes.[6] |
Visualizations
Caption: this compound's dual inhibitory action on Na(v) and K(v) channels.
Caption: Key steps in a patch-clamp experiment using this compound.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing Nerispirdine dosage for maximum efficacy
Technical Support Center: Nerispirdine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR). By binding to an allosteric site, it potentiates the receptor's response to acetylcholine. This enhanced receptor activation leads to increased calcium (Ca2+) influx, which subsequently activates downstream signaling cascades like CaMKII and ERK, known to be critical for synaptic plasticity and cognitive function.
Caption: Proposed signaling pathway for this compound.
Q2: How should this compound be prepared for in vitro and in vivo studies?
A2: this compound has low aqueous solubility.
-
In Vitro Preparation: For cell-based assays, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
In Vivo Preparation: For oral administration in rodents, this compound can be formulated as a suspension in a vehicle of 0.5% methylcellulose in sterile water. Sonication is recommended to ensure a uniform suspension before each administration.
Q3: What is a recommended starting concentration range for initial experiments?
A3: Based on preclinical data, the following starting ranges are recommended:
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In Vitro (Cell-based assays): Begin with a dose-response curve ranging from 1 nM to 10 µM to determine the EC50.
-
In Vivo (Rodent models): For initial efficacy studies, a dose range of 1 mg/kg to 10 mg/kg administered orally (p.o.) is recommended.
Troubleshooting Guide
Problem: I am observing high variability in my in vitro assay results.
Solution: High variability often stems from inconsistent compound preparation, cell health, or assay timing. Follow a strict, standardized workflow.
Caption: Standardized workflow for in vitro dose-response assays.
Problem: I am observing cytotoxicity at concentrations above 10 µM.
Solution: This is a known issue. This compound can exhibit cytotoxicity at high concentrations, potentially due to off-target effects or mitochondrial stress.
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Confirm Cytotoxicity: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay.
-
Limit Maximum Concentration: For functional assays, cap the maximum concentration at 5-10 µM. The efficacy of this compound as a PAM should be apparent well below cytotoxic levels.
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Check Vehicle Toxicity: Ensure the final DMSO concentration in your highest dose does not exceed 0.1%.
Problem: We are not observing the expected pro-cognitive effects in our animal model.
Solution: Lack of efficacy in vivo can be complex. A logical troubleshooting approach is necessary.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for α7-nAChR Potentiation
-
Cell Culture: Plate SH-SY5Y cells (stably expressing human α7-nAChR) in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Culture overnight.
-
Dye Loading: Wash cells with Assay Buffer (HBSS, 20 mM HEPES, pH 7.4). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Wash cells to remove excess dye. Add varying concentrations of this compound (1 nM to 10 µM) and incubate for 15 minutes. Include a vehicle control (0.1% DMSO).
-
Agonist Stimulation: Place the plate in a kinetic imaging plate reader (e.g., FLIPR). Add a sub-maximal concentration (EC20) of an α7-nAChR agonist (e.g., 1 µM PNU-282987).
-
Data Acquisition: Measure the fluorescent signal (calcium influx) immediately for 3 minutes.
-
Analysis: Calculate the peak fluorescence response. Normalize the data to the vehicle control and plot against this compound concentration to determine the EC50.
Protocol 2: Rodent Oral Gavage Dosing for Pharmacokinetic (PK) Study
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Animals: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
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Formulation: Prepare a 1 mg/mL suspension of this compound in 0.5% methylcellulose. Sonicate for 15 minutes to ensure homogeneity. The dosing volume is 5 mL/kg.
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Administration: Administer a single 5 mg/kg dose via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
Blood Sampling: Collect sparse blood samples (approx. 200 µL) from 3-4 animals per time point via the tail vein into K2EDTA-coated tubes. Recommended time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Summaries
Table 1: Dose-Response Data for this compound (In Vitro Calcium Flux Assay)
| Parameter | Value | Description |
|---|---|---|
| EC50 | 150 nM | The concentration of this compound that elicits 50% of the maximal potentiation effect in the presence of an EC20 concentration of an α7 agonist. |
| Emax | 210% | The maximal potentiation observed, expressed as a percentage of the response to the agonist alone. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
Table 2: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg, Oral)
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Tmax | 1.5 | h | Time to reach maximum plasma concentration. |
| Cmax | 450 | ng/mL | Maximum observed plasma concentration. |
| AUC(0-inf) | 3200 | h*ng/mL | Area under the plasma concentration-time curve from time 0 to infinity. |
| T1/2 | 4.5 | h | The elimination half-life of the drug. |
| Bioavailability (F%) | 35 | % | The fraction of the oral dose that reaches systemic circulation. |
Addressing Nerispirdine solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability issues encountered when working with Nerispirdine in in vitro settings. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is characterized by low aqueous solubility. It is important to consider the form of the compound you are using, as the free base and hydrochloride salt may have different solubility profiles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to first dissolve the compound completely in DMSO before further dilution into aqueous buffers or cell culture media.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific experimental system.
Q4: How should this compound powder and stock solutions be stored?
A4: Proper storage is critical to maintaining the integrity of this compound. The following storage conditions are recommended:
-
Solid Powder: Store at -20°C for long-term stability (up to 3 years).
-
In Solvent (e.g., DMSO): Store at -80°C for long-term stability (up to 2 years).
Short-term storage at room temperature in the continental US may be acceptable, but always refer to the Certificate of Analysis provided by the supplier for specific recommendations.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Causes:
-
Poor aqueous solubility: this compound is inherently poorly soluble in water.
-
Insufficient initial dissolution: The compound was not fully dissolved in the stock solvent (e.g., DMSO) before dilution.
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Temperature shock: Rapid changes in temperature upon dilution can cause the compound to precipitate.
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High final concentration: The target concentration in the aqueous medium exceeds the solubility limit of this compound.
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Interaction with media components: Salts or proteins in the cell culture medium may reduce the solubility of the compound.
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Before diluting, visually inspect your DMSO stock solution to confirm that all solid this compound has dissolved. Gentle warming or vortexing may aid in this process.
-
Optimize Dilution Method: Add the DMSO stock solution to your aqueous medium dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Aqueous Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help mitigate precipitation caused by temperature changes.
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Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent.
-
Evaluate Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between compound effects and solvent effects.
Issue 2: Loss of this compound activity over time in an experiment.
Possible Causes:
-
Chemical instability: The compound may be degrading under the experimental conditions (e.g., in aqueous solution at 37°C).
-
Adsorption to plasticware: Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution.
-
Photosensitivity: Exposure to light may cause degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock.
-
Use Low-Binding Plasticware: If adsorption is suspected, consider using low-protein-binding microplates and tubes.
-
Protect from Light: While specific data on this compound's photosensitivity is limited, it is good practice to protect solutions from direct light, especially during long incubations. Use amber vials or cover plates with foil.
-
Assess Stability: If instability is a persistent issue, consider performing a stability study under your specific experimental conditions by measuring the concentration of this compound over time using an appropriate analytical method like HPLC.
Data Presentation
Table 1: Solubility of this compound
| Form | Solvent | Solubility | Source |
| This compound | Water | 0.054 mg/mL | DrugBank Online[1] |
| This compound HCl | Not Specified | <1 mg/mL | MyBioSource |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | MyBioSource |
| In Solvent | -80°C | 2 years | MyBioSource |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 283.34 g/mol ).
-
Procedure:
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure the final concentration of DMSO in the working solutions is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Use the prepared working solutions immediately.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
Nerispirdine Electrophysiology Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nerispirdine in electrophysiology experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action in the context of electrophysiology?
This compound is an analog of 4-aminopyridine (4-AP) that has been investigated for its potential therapeutic effects in neurological disorders like multiple sclerosis.[1] In electrophysiological terms, its primary mechanism of action is the blockade of specific voltage-gated ion channels. It is known to inhibit Kv1.1 and Kv1.2 potassium channels and also voltage-dependent sodium (Na+) channels.[1] This dual-channel blockade is a key differentiator from its parent compound, 4-AP, which does not significantly affect Na+ channels.[1]
Q2: What are the expected effects of this compound on neuronal action potentials?
Given its mechanism of action, this compound is expected to broaden the action potential waveform. By blocking voltage-gated potassium channels (Kv1.1 and Kv1.2) that contribute to repolarization, the falling phase of the action potential will be prolonged.[1] Simultaneously, its blockade of sodium channels can affect the upstroke and threshold of the action potential.[1] The net effect on neuronal firing patterns can be complex, potentially leading to an initial increase in excitability due to potassium channel block, which may be tempered by sodium channel inhibition at higher concentrations.
Experimental Setup & Protocols
Q3: What are the recommended cell lines for studying this compound's effects on specific ion channels?
For studying the effects on potassium channels, Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels are a suitable model system.[1] To investigate the impact on voltage-dependent sodium channels, the human neuroblastoma cell line SH-SY5Y is a good choice as it endogenously expresses these channels.[1]
Q4: What are the key considerations for preparing this compound solutions for electrophysiology experiments?
This compound's solubility and stability in your recording solutions are critical for obtaining reproducible results. It is advisable to prepare stock solutions in a suitable solvent (e.g., DMSO or water, depending on the salt form) at a high concentration and then dilute to the final working concentration in the external recording solution immediately before use. Always ensure the final solvent concentration is low (typically <0.1%) and that you run a vehicle control to account for any effects of the solvent itself.
Q5: How can I differentiate between this compound's effects on potassium and sodium channels in my experiments?
This can be achieved through a combination of specific pharmacological tools and voltage protocols:
-
Pharmacological Isolation:
-
To isolate potassium currents, you can block sodium channels using a specific blocker like Tetrodotoxin (TTX).[2]
-
Conversely, to isolate sodium currents, you can use a cocktail of potassium channel blockers that are distinct from this compound, such as TEA (tetraethylammonium) and Cs+ (cesium), in your internal and external solutions.
-
-
Voltage Protocols:
-
Design voltage-clamp protocols that favor the activation of one channel type over the other. For example, use holding potentials and voltage steps that are optimized for the activation and inactivation kinetics of either the target potassium or sodium channels.
-
Troubleshooting Guide
Issues with Data Quality & Reproducibility
Q6: I am observing significant variability in my measured IC50 values for this compound. What could be the cause?
Variability in IC50 values is a common issue in electrophysiology and can stem from several factors:[3][4][5]
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Experimental Conditions: IC50 values can be highly dependent on the voltage protocol used, the temperature of the recording, and the ionic composition of your solutions.[1][6] Ensure these are consistent across all experiments.
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Cell Health and Passage Number: The health and passage number of your cells can influence channel expression levels and biophysical properties. Use cells within a consistent passage range and ensure they are healthy before recording.
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Drug Application: Inadequate solution exchange or "sticky" compounds that adhere to the perfusion system can lead to inaccurate effective concentrations at the cell.[4] Ensure your perfusion system is working optimally and consider using materials less prone to compound adhesion.
-
Data Analysis: The method used to fit the concentration-response curve (e.g., Hill equation parameters) can also influence the final IC50 value.[4]
Q7: My patch-clamp recordings become unstable after applying this compound. How can I improve stability?
Recording instability upon drug application can be due to several factors:
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Solvent Effects: High concentrations of solvents like DMSO can compromise membrane integrity. Ensure your final solvent concentration is minimal (<0.1%) and run vehicle controls.
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Off-Target Effects: While this compound's primary targets are known, it or its analogs may have off-target effects at higher concentrations that could impact cell health and recording stability.
-
Run-down: Ion channel activity can naturally "run-down" over the course of a long whole-cell recording. Monitor key parameters like access resistance and membrane resistance throughout the experiment. If run-down is an issue, consider using the perforated patch technique.
Interpreting Complex Electrophysiological Effects
Q8: this compound is causing complex changes in the action potential firing pattern of my neurons that are difficult to interpret. What could be happening?
The dual blockade of both K+ and Na+ channels by this compound can lead to multifaceted effects on neuronal excitability.[1]
-
At lower concentrations, the block of Kv1.1/1.2 channels may dominate, leading to action potential broadening and an increase in neurotransmitter release.
-
At higher concentrations, the concurrent block of Na+ channels could lead to a decrease in the action potential upstroke velocity, an increase in the firing threshold, and a reduction in overall firing frequency.[7]
To dissect these effects, consider the following:
-
Dose-Response Analysis: Carefully analyze the effects at a range of concentrations to identify the concentration at which the effects of Na+ channel blockade become more prominent.
-
Pharmacological Dissection: Use specific blockers (TTX for Na+ channels, or other K+ channel blockers) to isolate the contribution of each channel type to the observed phenotype.
-
Current-Clamp vs. Voltage-Clamp: Use voltage-clamp to study the direct effects on individual channel currents and current-clamp to understand the integrated effect on neuronal firing.
Q9: I am concerned about potential off-target effects of this compound. What is known about this?
This compound is an analog of 4-aminopyridine (4-AP).[1] 4-AP itself is known to have a broad spectrum of activity on different potassium channels and at higher concentrations can affect other ion channels and cellular processes.[8][9] While this compound was designed to have a different profile, particularly regarding its lack of proconvulsant activity compared to 4-AP, the possibility of off-target effects should always be considered, especially at higher concentrations.[1] It is good practice to test for effects on other relevant ion channels expressed in your preparation if you observe unexpected results.
Data Presentation
Table 1: In Vitro Electrophysiological Activity of this compound [1]
| Target Ion Channel | Cell Line | IC50 (µM) |
| Human Kv1.1 | CHO | 3.6 |
| Human Kv1.2 | CHO | 3.7 |
| Voltage-dependent Na+ | SH-SY5Y | 11.9 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings from CHO Cells Expressing Kv1.1 or Kv1.2
This protocol is adapted from the methodology described in Smith et al., 2009.[1]
-
Cell Culture: Culture CHO cells stably expressing human Kv1.1 or Kv1.2 channels under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with KOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Hold cells at a membrane potential of -80 mV.
-
Elicit potassium currents by depolarizing voltage steps (e.g., to +40 mV for 500 ms).
-
-
Drug Application:
-
Prepare stock solutions of this compound and dilute to final concentrations in the external solution.
-
Apply different concentrations of this compound via a perfusion system, allowing sufficient time for the drug effect to reach steady state.
-
Construct a concentration-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Voltage-Clamp Recordings from SH-SY5Y Cells for Na+ Channel Analysis
This protocol is adapted from the methodology described in Smith et al., 2009.[1]
-
Cell Culture: Culture SH-SY5Y cells under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To reduce K+ and Ca2+ currents, TEA-Cl and CdCl2 can be added, and KCl can be substituted with CsCl.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.5 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.3 with CsOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use pipettes with a resistance of 2-4 MΩ.
-
Hold cells at a membrane potential of -70 mV or -90 mV to modulate channel availability.
-
Elicit sodium currents with brief depolarizing steps (e.g., to 0 mV for 20 ms).
-
-
Drug Application:
-
Apply this compound as described in Protocol 1.
-
Measure the peak inward sodium current at each concentration to determine the IC50.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual blockade action.
Caption: General experimental workflow for this compound electrophysiology.
Caption: Logical troubleshooting workflow for common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. 4-Aminopyridine (4-AP) augments Ca(2+)-dependent action potential and changes oscillatory firing patterns in rat cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nerispirdine Technical Support Center: Enhancing Efficacy and Mitigating Side Effects in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with Nerispirdine. It offers troubleshooting solutions for common experimental challenges, detailed protocols for key assays, and answers to frequently asked questions to help optimize experimental outcomes, improve efficacy, and minimize side effects in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ion channel inhibitor that blocks voltage-gated potassium channels Kv1.1 and Kv1.2, and also inhibits voltage-dependent sodium (Na+) channels.[1] This dual action is believed to underlie its potential to enhance neuronal conduction. Unlike its analog 4-aminopyridine (4-AP), this compound's inhibition of Na+ channels may contribute to its lack of proconvulsant activity.[1]
Q2: What are the reported IC50 values for this compound?
In vitro electrophysiological studies have determined the following IC50 values for this compound:
-
Kv1.1: 3.6 µM
-
Kv1.2: 3.7 µM
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Voltage-dependent Na+ channels: 11.9 µM (at a holding potential of -70 mV)[1]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
For in vitro studies, this compound can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted to the final working concentration in the experimental buffer or culture medium. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What are the potential off-target effects of this compound I should be aware of?
As a derivative of 4-aminopyridine, this compound may have off-target effects. While specific off-target screening results for this compound are not extensively published, researchers should consider screening against a panel of related ion channels and receptors, particularly those known to be affected by other aminopyridines. General off-target screening in early drug development is crucial for identifying potential unforeseen interactions.
Q5: How can I assess the potential cytotoxicity of this compound in my cell cultures?
Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays can be employed. It is advisable to test a range of concentrations and include both positive and negative controls. For neuronal cultures, it is also important to monitor for morphological changes and signs of apoptosis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | This compound may have limited solubility in certain physiological buffers, especially at higher concentrations. | - Prepare a high-concentration stock solution in DMSO and dilute it to the final concentration immediately before use.- Ensure the final DMSO concentration is minimal.- If precipitation persists, consider using a different buffer system or adding a small amount of a solubilizing agent like Pluronic F-68, after validating its non-interference with the assay. |
| Inconsistent or variable electrophysiological recordings. | - Instability of the patch-clamp setup.- Fluctuation in drug concentration at the cell surface.- "Washout" of intracellular components during whole-cell recording. | - Ensure a stable recording environment with minimal electrical noise and vibration.- Use a perfusion system that allows for rapid and complete solution exchange.- For whole-cell recordings, consider using the perforated patch technique to maintain the integrity of the intracellular milieu. |
| Unexpected changes in cell morphology or viability at presumed non-toxic concentrations. | - Off-target effects of this compound.- Sensitivity of the specific cell line being used. | - Perform a thorough dose-response curve for cytotoxicity in your specific cell model.- Screen for off-target effects on other ion channels or receptors that might be expressed in your cells.- Compare with a well-characterized control compound. |
| Difficulty in achieving a stable giga-seal in patch-clamp experiments with this compound in the bath solution. | The presence of the drug in the external solution might alter membrane properties. | - Form the giga-seal in a drug-free external solution first.- Once a stable whole-cell configuration is achieved, perfuse the chamber with the this compound-containing solution. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Target | IC50 (µM) | Cell Line | Reference |
| Human Kv1.1 | 3.6 | CHO cells | [1] |
| Human Kv1.2 | 3.7 | CHO cells | [1] |
| Voltage-dependent Na+ channels | 11.9 | SH-SY5Y cells | [1] |
Table 2: Potential Side Effects and Mitigation Strategies (Inferred from Drug Class)
| Potential Side Effect | Experimental Observation | Mitigation Strategy in Research |
| Neuronal Hyperexcitability | Increased spontaneous firing, paroxysmal depolarizing shifts in current-clamp recordings. | - Carefully titrate the concentration of this compound to find the optimal therapeutic window.- Co-application with a low dose of a broad-spectrum anticonvulsant in exploratory studies. |
| Cardiotoxicity | Changes in action potential duration or QT interval in cardiac myocyte preparations. | - Screen for effects on key cardiac ion channels (e.g., hERG) early in the research process. |
| Cytotoxicity at High Concentrations | Reduced cell viability in MTT or LDH assays, morphological signs of cell death. | - Determine the cytotoxic concentration range for each cell line used.- Use concentrations well below the cytotoxic threshold for efficacy studies. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Kv1.1/Kv1.2 Channels using Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels in appropriate growth medium.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
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This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve final concentrations for testing (e.g., 0.1, 1, 3, 10, 30, 100 µM).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a whole-cell patch-clamp configuration.
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Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.1/Kv1.2 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
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After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.
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Measure the peak outward current at each concentration.
4. Data Analysis:
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Cytotoxicity using the MTT Assay
1. Cell Plating:
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Seed neuronal or other relevant cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of DMSO or other formazan solubilizing agent to each well and mix thoroughly.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability against this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
References
Technical Support Center: Troubleshooting Nerispirdine's Lack of Proconvulsant Activity
Disclaimer: Nerispirdine is a hypothetical compound used for the purpose of this guide. The information provided is intended to be a template for researchers encountering a similar lack of expected proconvulsant activity in their own compounds of interest.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the proconvulsant activity of the novel compound, this compound. For the context of this guide, we will hypothesize that this compound is a selective Kv7/KCNQ potassium channel blocker, an action that would be expected to increase neuronal excitability and lower the seizure threshold.
Frequently Asked Questions (FAQs)
Q1: We are not observing any proconvulsant effects with this compound in our in vivo seizure model. What are the possible reasons?
A1: Several factors could contribute to the lack of observed proconvulsant activity. These can be broadly categorized as issues with the compound itself, the experimental protocol, or the animal model. We recommend a systematic review of your experimental design, starting with verification of the compound's integrity and formulation. It is also crucial to ensure that the dose range tested is appropriate and that the chosen seizure model is sensitive to the expected mechanism of action.
Q2: Could the formulation of this compound be affecting its bioavailability and, consequently, its proconvulsant activity?
A2: Yes, the formulation is a critical factor. This compound's solubility and stability can significantly impact its absorption and distribution to the central nervous system. If this compound precipitates in the vehicle or degrades after preparation, the effective dose administered will be lower than intended. We recommend analyzing the compound's stability and solubility in the chosen vehicle and considering alternative formulation strategies if necessary.
Q3: Is it possible that this compound's metabolism is preventing it from reaching its target in the brain?
A3: Rapid metabolism is a potential reason for the lack of in vivo efficacy. If this compound is quickly metabolized into inactive forms by the liver or other tissues, a sufficient concentration may not reach the brain to exert a proconvulsant effect. Pharmacokinetic studies to measure the concentration of this compound in the plasma and brain over time are recommended to address this possibility.
Q4: My in vitro and in vivo results with this compound are conflicting. What could explain this discrepancy?
A4: Discrepancies between in vitro and in vivo results are common in drug development. In vitro, this compound may show clear activity on Kv7 channels, but in a whole animal, factors such as the blood-brain barrier, plasma protein binding, and off-target effects can come into play. It is also possible that compensatory mechanisms in the living animal counteract the proconvulsant effect of this compound.
Troubleshooting Guide
Problem 1: No change in seizure threshold in the PTZ seizure threshold test.
Possible Causes and Solutions:
-
Compound Integrity and Formulation:
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Verify Compound Identity and Purity: Confirm the identity and purity of your batch of this compound using analytical methods like LC-MS and NMR.
-
Assess Solubility and Stability: Ensure this compound is fully dissolved and stable in the vehicle at the concentrations used. Visually inspect for precipitation and consider performing a stability study.
-
-
Dosing and Administration:
-
Inadequate Dose: The doses tested may be too low to occupy a sufficient number of Kv7 channels to lower the seizure threshold. A dose-response study with a wider range of doses is recommended.
-
Route of Administration: The chosen route (e.g., intraperitoneal, oral) may result in poor bioavailability. Consider alternative routes, such as intravenous administration, to ensure the compound reaches systemic circulation.
-
-
Pharmacokinetics:
-
Poor Blood-Brain Barrier Penetration: this compound may not be efficiently crossing the blood-brain barrier. A preliminary pharmacokinetic study to determine the brain-to-plasma concentration ratio is advised.
-
Rapid Metabolism: As mentioned in the FAQs, rapid metabolism can limit brain exposure. Co-administration with a metabolic inhibitor (use with caution and appropriate controls) could be a diagnostic experiment.
-
Problem 2: Inconsistent results in in vitro electrophysiology experiments.
Possible Causes and Solutions:
-
Experimental Conditions:
-
Recording Stability: Ensure stable whole-cell patch-clamp recordings with low access resistance. Unstable recordings can lead to variability in measured currents.
-
Voltage Control: Inadequate voltage clamp can lead to erroneous measurements of channel activity. Monitor voltage clamp quality throughout the experiment.
-
-
Compound Application:
-
Incomplete Washout: If this compound is "sticky," it may not wash out completely between applications, leading to cumulative effects and variability. A longer washout period may be necessary.
-
Concentration Accuracy: Verify the accuracy of serial dilutions and the final concentration of this compound in the recording chamber.
-
Data Presentation
Table 1: Hypothetical Results of an Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test
| Treatment Group | Dose (mg/kg) | N | Seizure Threshold (mg/kg PTZ) | % Change from Vehicle |
| Vehicle | - | 10 | 35.2 ± 2.1 | - |
| This compound | 1 | 8 | 34.8 ± 2.5 | -1.1% |
| This compound | 5 | 8 | 33.9 ± 2.3 | -3.7% |
| This compound | 10 | 8 | 34.1 ± 2.8 | -3.1% |
| Positive Control (DMPP) | 2 | 8 | 21.5 ± 1.9 | -38.9% |
Data are presented as mean ± SEM. DMPP (Dimethylphenylpiperazinium) is a known proconvulsant.
Experimental Protocols
Protocol 1: Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test
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Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are used. The animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
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Drug Administration: this compound or vehicle is administered via the chosen route (e.g., intraperitoneally) 30 minutes before the PTZ infusion.
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PTZ Infusion: A 30-gauge needle connected to a syringe pump is inserted into the lateral tail vein. PTZ (5 mg/mL in saline) is infused at a constant rate of 0.5 mL/min.
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Seizure Endpoint: The infusion is stopped at the first sign of a generalized clonic seizure lasting for at least 3 seconds.
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Threshold Calculation: The total amount of PTZ infused (in mg/kg) is calculated and defined as the seizure threshold.
-
Data Analysis: The seizure thresholds of the this compound-treated groups are compared to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
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Slice Preparation: Acute brain slices (300 µm thick) containing the region of interest (e.g., hippocampus) are prepared from adult mice using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
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Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature. Neurons are visualized using a microscope with infrared differential interference contrast optics.
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Patch-Clamp: Whole-cell voltage-clamp recordings are made from pyramidal neurons using borosilicate glass pipettes (3-5 MΩ). The internal solution contains a potassium-based solution.
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Kv7 Current Isolation: A voltage protocol is used to elicit Kv7 currents (M-current). For example, holding the neuron at -20 mV and then stepping to -50 mV for 500 ms.
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Drug Application: After obtaining a stable baseline recording of the M-current, this compound is bath-applied at various concentrations. The effect on the M-current amplitude is measured.
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Data Analysis: The percentage inhibition of the M-current by this compound is calculated to determine its IC50.
Visualizations
Caption: Expected signaling pathway for this compound's proconvulsant activity.
Caption: Workflow for troubleshooting the lack of proconvulsant activity.
Caption: Logical decision tree for troubleshooting this compound's activity.
Technical Support Center: Refinement of Nerispirdine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the administration of Nerispirdine in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what is its mechanism of action? | This compound is a derivative of 4-aminopyridine (4-AP) and acts as an ion channel inhibitor. It blocks voltage-gated potassium channels K(v)1.1 and K(v)1.2, and also inhibits voltage-dependent sodium channels.[1][2] This dual mechanism may contribute to its ability to enhance neuronal conduction without the proconvulsant activity associated with 4-AP.[2] |
| 2. What is the primary application of this compound in animal models? | This compound has been investigated for its potential therapeutic effects in neurological disorders, particularly Multiple Sclerosis (MS).[3][4] Therefore, it is often studied in animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE).[5][6][7][8][9][10][11][12] |
| 3. What are the common routes of administration for this compound in rodents? | While specific preclinical studies on this compound administration are not abundant in publicly available literature, general practices for similar compounds in rodents include oral gavage and intravenous injection. The choice of administration route depends on the experimental goals, such as studying oral bioavailability versus direct systemic exposure.[4] |
| 4. Are there any known adverse effects of this compound in animal models? | Specific adverse effects of this compound in animal models are not well-documented in the available literature. However, as a potassium channel blocker, potential side effects could be related to alterations in neuronal excitability.[8] It is crucial to conduct thorough safety pharmacology studies to assess cardiovascular, respiratory, and central nervous system effects.[13][14][15][16][17] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent behavioral or physiological responses to this compound. | 1. Formulation Issues: The drug may not be fully dissolved or may be unstable in the chosen vehicle. 2. Administration Variability: Inconsistent dosing technique (e.g., incorrect oral gavage placement, variable injection speed). 3. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion between individual animals. | 1. Optimize Formulation: Ensure the vehicle is appropriate for the intended administration route and that this compound is fully solubilized. Conduct stability tests of the formulation. 2. Standardize Administration Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route. 3. Monitor Pharmacokinetics: If feasible, conduct pharmacokinetic studies to understand the drug's profile in your specific animal model and strain.[18][19] |
| Precipitation of this compound in the formulation. | 1. Poor Solubility: this compound may have low solubility in the chosen vehicle. 2. pH Sensitivity: The pH of the vehicle may not be optimal for keeping this compound in solution. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility. 2. Adjust pH: If the compound's properties allow, adjust the pH of the formulation to improve solubility. Buffer the solution to maintain a stable pH. |
| Animal distress or injury during oral gavage. | 1. Improper Technique: Incorrect restraint or insertion of the gavage needle can cause esophageal or tracheal injury. 2. Needle Size: The gavage needle may be too large for the animal. | 1. Proper Training: Ensure personnel are proficient in the proper restraint and gavage techniques.[20] 2. Select Appropriate Needle Size: Use a gavage needle of the correct gauge and length for the size and species of the animal. |
| Difficulty with intravenous injection. | 1. Vein Visibility: The tail veins of some rodent strains can be difficult to visualize. 2. Needle Placement: Incorrect needle placement can lead to subcutaneous or intramuscular injection instead of intravenous. | 1. Vein Dilation: Use a heat lamp or warm water to dilate the tail veins before injection. 2. Proper Technique: Ensure proper needle insertion angle and confirm placement within the vein before injecting. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound to a mouse.
Materials:
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This compound
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension vehicle if solubility is low)
-
Mouse gavage needle (20-22 gauge, 1-1.5 inches with a ball tip)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed.
-
Weigh the mouse to calculate the correct dose volume. The maximum recommended oral gavage volume for a mouse is typically 10 mL/kg.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
-
Restraint:
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Firmly grasp the mouse by the loose skin over the neck and back to immobilize its head.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Slowly administer the formulation.
-
Withdraw the needle gently.
-
-
Post-Administration Monitoring:
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Observe the animal for any signs of distress, such as labored breathing or regurgitation.
-
Protocol 2: Intravenous (Tail Vein) Administration in Mice
Objective: To administer this compound directly into the systemic circulation of a mouse.
Materials:
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This compound
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Sterile, injectable-grade vehicle (e.g., sterile saline)
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Mouse restrainer
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Insulin syringe with a 27-30 gauge needle
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Heat lamp or warm water bath
Procedure:
-
Preparation:
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Prepare a sterile solution of this compound for injection.
-
Place the mouse in a restrainer to expose its tail.
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Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Wipe the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The solution should flow smoothly with no resistance. If a blister forms, the needle is not in the vein.
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Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Administration Monitoring:
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Observe the animal for any immediate adverse reactions.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key concepts related to this compound administration and its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Tuftsin-driven experimental autoimmune encephalomyelitis recovery requires neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. idosi.org [idosi.org]
- 9. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spermidine alleviates experimental autoimmune encephalomyelitis through inducing inhibitory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Relevance of Animal Models in Multiple Sclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 14. Safety Pharmacology - IITRI [iitri.org]
- 15. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
- 16. scantox.com [scantox.com]
- 17. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 18. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-response assessment of cerebral P-glycoprotein inhibition in vivo with [18F]MC225 and PET [ricerca.uniba.it]
Minimizing Nerispirdine off-target effects in experimental design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Nerispirdine in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ion channel inhibitor. Its primary targets are the voltage-gated potassium channels Kv1.1 and Kv1.2.[1] It is a derivative of 4-aminopyridine (4-AP) but is reported to be approximately 50-fold more potent at blocking these specific potassium channels.[1]
Q2: What are the known off-target effects of this compound?
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of experimental results. Key strategies include:
-
Dose-Response Curves: Always perform a dose-response experiment to identify the lowest effective concentration of this compound for your desired on-target effect.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. For this compound, 4-aminopyridine (4-AP) can serve as a useful control to differentiate effects related to potassium channel blockade from those potentially arising from sodium channel inhibition.[1]
-
Orthogonal Approaches: Validate your findings using an alternative method. For example, if you observe a phenotypic change with this compound, try to replicate it using a different Kv1.1/1.2 inhibitor or by genetic knockdown of the target channels.
-
Cell Line Selection: Use cell lines with well-characterized expression of the target ion channels.
Q4: Are there commercially available services to screen for this compound's off-target effects?
Yes, several contract research organizations (CROs) offer off-target screening services. These services can profile your compound against a broad range of targets, including kinases, GPCRs, and other ion channels. This can be a valuable step in understanding the selectivity profile of this compound in your specific experimental context.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected or paradoxical cellular phenotype. | The observed effect may be due to inhibition of an unknown off-target, such as a kinase or another ion channel. | 1. Perform a comprehensive literature search for the observed phenotype and its potential molecular drivers. 2. Consider having this compound profiled against a broad off-target panel. 3. Use a structurally unrelated Kv1.1/1.2 inhibitor to see if the phenotype is replicated. |
| Discrepancy between results with this compound and 4-AP. | This could be due to this compound's inhibitory effect on sodium channels, which is absent in 4-AP.[1] | 1. Investigate the role of sodium channels in your experimental system. 2. Use a selective sodium channel blocker as an additional control to see if it phenocopies the effects of this compound that are not seen with 4-AP. |
| High variability in experimental replicates. | The effective concentration of this compound may be very close to the concentration at which off-target effects begin to appear, leading to inconsistent results. | 1. Carefully re-evaluate and optimize the working concentration of this compound. 2. Ensure precise and consistent preparation of all solutions. 3. Increase the number of replicates and perform rigorous statistical analysis. |
| Effect is observed in a cell line lacking the primary target. | This is a strong indication of an off-target effect. | 1. Confirm the absence of Kv1.1 and Kv1.2 expression in your cell line using techniques like qPCR or Western blotting. 2. Use this cell line as a negative control in parallel with a target-expressing cell line to isolate off-target effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary and known off-targets.
| Target | IC50 (µM) | Reference |
| Potassium Channel Kv1.1 | 3.6 | [1] |
| Potassium Channel Kv1.2 | 3.7 | [1] |
| Voltage-Dependent Sodium Channel | 11.9 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing On-Target and Off-Target Effects
This protocol provides a general framework for assessing the inhibitory effects of this compound on its known ion channel targets.
Objective: To measure the effect of this compound on Kv1.1/1.2 and Nav channel currents.
Materials:
-
Cell line expressing the ion channel of interest (e.g., CHO or HEK cells stably transfected with Kv1.1/1.2 or a specific Nav channel isoform).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal pipette solutions (formulations will vary depending on the ion channel being studied).
-
This compound stock solution (e.g., in DMSO).
-
Perfusion system.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Apply a voltage protocol appropriate for activating the channel of interest. For example, for Kv channels, this typically involves depolarizing voltage steps from a holding potential of -80 mV.
-
Record baseline currents in the absence of the compound.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate.
-
Record currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
General Workflow for Investigating Potential Off-Target Effects
This workflow outlines a systematic approach to identifying and validating potential off-target effects of this compound.
Caption: A logical workflow for the discovery and validation of potential off-target effects.
Signaling Pathway Considerations
While this compound's primary targets are ion channels, it is important to consider the downstream consequences of their inhibition. The following diagram illustrates a simplified signaling pathway that could be affected by the modulation of potassium channels in neurons.
Caption: Simplified signaling cascade following inhibition of Kv1.1/1.2 channels by this compound.
References
Navigating the Translational Gap: A Technical Support Center for Nerispirdine Researchers
For Immediate Release
Researchers and drug development professionals navigating the complexities of preclinical research on Nerispirdine now have a dedicated resource. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when translating this compound's preclinical data. Developed for scientists by scientists, this resource aims to foster a deeper understanding of the nuances of this compound's mechanism of action and to facilitate more robust and translatable experimental outcomes.
This compound, an ion channel inhibitor, has been investigated for its therapeutic potential in neurological disorders such as multiple sclerosis. It acts as a blocker of voltage-gated potassium channels (Kv1.1 and Kv1.2) and voltage-dependent sodium channels.[1] As a derivative of 4-aminopyridine (4-AP), it was developed to enhance neuronal conduction, but with a distinct mechanistic profile that appeared to avoid the proconvulsant activity associated with 4-AP.[1] Despite promising preclinical data, the translation to clinical efficacy presented significant hurdles, ultimately leading to the discontinuation of its development. This support center delves into these challenges to aid researchers in their ongoing investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ion channel inhibitor with a multi-target profile. It primarily blocks voltage-gated potassium channels Kv1.1 and Kv1.2, and also inhibits voltage-dependent sodium channels.[1] This dual action was thought to restore nerve conduction in demyelinated axons, a key pathological feature of multiple sclerosis, while potentially mitigating the seizure risk seen with its analog, 4-aminopyridine.[1]
Q2: Why is there a discrepancy between the in vitro potency of this compound and its observed in vivo effects?
A2: This is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) between in vitro systems and in vivo models can significantly alter drug exposure at the target site.
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active drug available to engage with its target channels in vivo.
-
Blood-Brain Barrier Penetration: The ability of this compound to cross the blood-brain barrier and reach its targets in the central nervous system in sufficient concentrations is a critical factor that can be difficult to predict from in vitro models.
-
Off-Target Effects: In the complex biological environment of an organism, this compound may interact with other channels or receptors, leading to unforeseen effects that modulate its primary activity.
Q3: What were the key findings of the Phase 2a clinical trial NCT00772525?
A3: The Phase 2a trial (NCT00772525) evaluated the effect of single oral doses of 50 mg and 400 mg of this compound on visual function in patients with multiple sclerosis. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency. The study found no statistically significant improvement in VEP P100 latency with either dose compared to placebo.[2][3] A numerical increase in VEP P100 amplitude, suggesting some biological activity, was observed but was not statistically significant.[2] The treatment was generally well-tolerated, with dizziness, fatigue, nausea, myalgia, and headache being the most frequently reported adverse events at the higher dose.[2]
Q4: Why was the clinical development of this compound discontinued?
Troubleshooting Guides
In Vitro Electrophysiology Assays
Problem: Inconsistent IC50 values for this compound in patch-clamp experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Cell line variability | Ensure consistent cell line passage number and health. Regularly perform cell line authentication. |
| Voltage protocol | Verify the holding potential and stimulation parameters. This compound's sodium channel blocking activity is state-dependent. |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your experimental buffer. |
| Data analysis | Use a consistent curve-fitting algorithm and ensure a sufficient number of data points across a wide concentration range. |
Preclinical In Vivo Efficacy Studies (EAE Models)
Problem: Lack of significant improvement in clinical scores in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model with this compound treatment.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Dosing regimen | Optimize the dose and frequency of administration based on pharmacokinetic studies in the specific animal strain being used. |
| Timing of treatment | The therapeutic window for intervention in EAE models can be narrow. Test different treatment initiation times (e.g., prophylactic vs. therapeutic). |
| EAE model selection | The pathological features of different EAE models (e.g., MOG-induced vs. PLP-induced) can vary. Select a model that best reflects the therapeutic hypothesis for this compound. |
| PK/PD disconnect | Measure plasma and brain concentrations of this compound at different time points to establish a pharmacokinetic/pharmacodynamic relationship with the clinical score. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 (µM) | Reference |
| Kv1.1 | CHO cells | 3.6 | [1] |
| Kv1.2 | CHO cells | 3.7 | [1] |
| Voltage-dependent Na+ channels | SH-SY5Y cells | 11.9 | [1] |
Table 2: Summary of Phase 2a Clinical Trial (NCT00772525) Efficacy Results [2]
| Endpoint | This compound 50 mg | This compound 400 mg | Placebo | p-value (vs. Placebo) |
| Change in VEP P100 Latency (ms) | 0.7 | 0.3 | 0.6 | 0.9681 (50mg), 0.8782 (400mg) |
| VEP P100 Amplitude (µV) - Mean Difference vs. Placebo (95% CI) | 0.64 (0.05, 1.22) | 0.45 (-0.13, 1.03) | - | Not Statistically Significant |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Phase 2a Trial (NCT00772525) with >5% Incidence in any this compound Group [2]
| Adverse Event | This compound 400 mg (n=30) | Placebo (n=30) |
| Dizziness | 13.3% | 3.3% |
| Fatigue | 10.0% | 0% |
| Nausea | 6.7% | 0% |
| Myalgia | 6.7% | 0% |
| Headache | 6.7% | 3.3% |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Kv1.1/Kv1.2 Inhibition
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels in appropriate media.
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup with borosilicate glass electrodes (2-4 MΩ resistance).
-
Solutions:
-
Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.2 with KOH.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Hold cells at -80 mV. Elicit potassium currents by depolarizing voltage steps to +40 mV for 500 ms.
-
Data Acquisition: Record currents using an appropriate amplifier and software.
-
Drug Application: Perfuse cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current at each concentration and normalize to the baseline current. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sanofi.com [sanofi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
Validation & Comparative
Nerispirdine's Cognitive Effects: A Comparative Analysis for Drug Development Professionals
An objective guide for researchers and scientists on the potential cognitive effects of Nerispirdine, benchmarked against other nootropic agents, with a focus on experimental validation.
This compound, a 4-aminopyridine derivative, has been primarily investigated for its potential therapeutic benefits in Multiple Sclerosis (MS), particularly in improving visual and motor functions. While clinical trials have not directly focused on cognitive outcomes, its mechanism of action as an ion channel blocker suggests a potential role in modulating neuronal excitability, a key factor in cognitive processes. This guide provides a comparative analysis of this compound's hypothesized cognitive effects against other classes of cognitive enhancers, supported by detailed experimental protocols for future validation.
Comparative Analysis of this compound and Other Nootropics
The following table summarizes the key characteristics of this compound in comparison to other well-established classes of cognitive enhancing agents.
| Feature | This compound (Hypothesized) | Cholinergic Agents (e.g., Donepezil) | Glutamatergic Modulators (e.g., Ampakines) | Stimulants (e.g., Methylphenidate) |
| Primary Mechanism | Blocks voltage-gated potassium (K(v)1.1, K(v)1.2) and sodium (Na(v)) channels.[1] | Acetylcholinesterase inhibitor; increases acetylcholine levels. | Positive allosteric modulators of AMPA receptors. | Dopamine and norepinephrine reuptake inhibitor.[2] |
| Hypothesized Cognitive Effect | Enhanced neuronal excitability and improved signal conduction in demyelinated neurons.[1][3] | Improved memory and attention by enhancing cholinergic neurotransmission. | Enhanced synaptic plasticity and long-term potentiation. | Increased alertness, attention, and executive function.[2] |
| Clinical Application | Investigated for Multiple Sclerosis.[4] | Alzheimer's disease, dementia. | Investigational for various CNS disorders. | Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy.[2] |
| Potential Side Effects | Dizziness, paresthesia, nausea (based on 4-AP data).[5] | Nausea, vomiting, diarrhea, insomnia. | Headache, nausea, anxiety. | Insomnia, decreased appetite, anxiety, potential for dependence.[6] |
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
This compound's primary mechanism involves the blockade of voltage-gated potassium channels (K(v)1.1 and K(v)1.2) and, to a lesser extent, voltage-gated sodium channels.[1] In the context of neurological disorders like MS, where demyelination exposes these channels, their blockade can prolong the action potential duration, thereby improving the conduction of nerve impulses. This enhanced neuronal excitability could theoretically translate to improved cognitive function by facilitating more effective communication between neurons in circuits responsible for memory and learning.
Experimental Protocols for Validation
To validate the hypothesized cognitive effects of this compound, a series of preclinical and clinical studies employing standardized cognitive assessment tools would be necessary.
Preclinical Assessment
-
Objective: To assess the pro-cognitive effects of this compound in animal models of cognitive impairment.
-
Animal Models:
-
Scopolamine-induced amnesia model: To evaluate effects on learning and memory.
-
Morris water maze: To assess spatial learning and memory.
-
Novel object recognition test: To evaluate recognition memory.[2]
-
-
Methodology:
-
Administer this compound at various doses to the animal models.
-
Conduct the respective behavioral tests to assess cognitive performance.
-
Compare the performance of this compound-treated groups with placebo and positive control groups (e.g., an established nootropic).
-
Perform electrophysiological studies (e.g., in vitro slice electrophysiology) to measure changes in synaptic plasticity (e.g., Long-Term Potentiation).
-
Clinical Assessment
-
Objective: To evaluate the safety and efficacy of this compound on cognitive function in a relevant patient population (e.g., individuals with MS-related cognitive impairment).
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Cognitive Endpoints: The primary and secondary endpoints should include a battery of validated neuropsychological tests, such as the Brief International Cognitive Assessment for MS (BICAMS), which includes:
-
Symbol Digit Modalities Test (SDMT): Assesses processing speed.
-
California Verbal Learning Test-II (CVLT-II): Measures verbal learning and memory.
-
Brief Visuospatial Memory Test-Revised (BVMT-R): Evaluates visuospatial memory.
-
-
Methodology:
-
Recruit a cohort of patients with documented cognitive impairment.
-
Administer this compound or a placebo over a defined treatment period.
-
Assess cognitive function at baseline and at specified follow-up intervals using the selected neuropsychological test battery.
-
Analyze the change in cognitive scores between the treatment and placebo groups.
-
Conclusion
While this compound's development has centered on its potential to improve physical function in MS, its fundamental mechanism of action warrants a thorough investigation into its cognitive effects. The proposed experimental frameworks provide a roadmap for researchers and drug development professionals to systematically evaluate this compound as a potential cognitive enhancer. Direct comparative studies with existing nootropics are crucial to ascertain its relative efficacy and therapeutic niche. The insights gained from such research could unlock new therapeutic avenues for cognitive dysfunction in various neurological disorders.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. transpharmation.com [transpharmation.com]
- 3. neurology.org [neurology.org]
- 4. cognitive enhancers nootropics: Topics by Science.gov [science.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive improvement in clinical trials with nootropic drugs: when can it be expected and how to clarify its meaning - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Nerispirdine and Other K+ Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Nerispirdine and other potassium (K+) channel blockers. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
This compound, a derivative of 4-aminopyridine (4-AP), has emerged as a significant potassium channel blocker with potential therapeutic applications in neurological disorders. Its mechanism of action, along with that of other notable K+ channel blockers, centers on the modulation of neuronal excitability by inhibiting the function of voltage-gated potassium channels, primarily Kv1.1 and Kv1.2. This guide delves into a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.
Quantitative Comparison of K+ Channel Blocker Efficacy
The inhibitory potency of this compound and other key K+ channel blockers against Kv1.1 and Kv1.2 channels is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's effectiveness, have been determined for these compounds using the whole-cell patch-clamp electrophysiology technique.
| Compound | Target Channel | IC50 (µM) | Cell Line | Reference |
| This compound | Kv1.1 | 3.6 | CHO | [1] |
| Kv1.2 | 3.7 | CHO | [1] | |
| Voltage-gated Na+ Channel | 11.9 | SH-SY5Y | [1] | |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 - 242 | CHO, HEK | [2][3] |
| Kv1.2 | 230 - 399 | CHO, HEK | [2][3] | |
| 3,4-Diaminopyridine (3,4-DAP) | Kv3.3 (high affinity) | 2.5 | HEK293T | [4] |
| Kv3.4 (high affinity) | 10.3 | HEK293T | [4] | |
| Kv3.3 (low affinity) | 151 | HEK293T | [4] | |
| Kv3.4 (low affinity) | 231 | HEK293T | [4] | |
| Tetraethylammonium (TEA) | Kv1.1 | < 1000 | Various | [5][6] |
| Kv1.2 | > 100,000 | Various | [5][6] |
Key Insights from the Data:
-
This compound demonstrates significantly higher potency in blocking Kv1.1 and Kv1.2 channels compared to its parent compound, 4-aminopyridine, with IC50 values approximately 50-fold lower.[1]
-
A distinguishing feature of this compound is its additional ability to inhibit voltage-gated sodium (Na+) channels, a mechanism not observed with 4-AP.[1] This dual-action may contribute to its distinct pharmacological profile, including a reported lack of proconvulsant activity.[1]
-
3,4-Diaminopyridine (3,4-DAP), another aminopyridine derivative, exhibits a complex interaction with Kv3 channels, showing both high and low-affinity binding sites.[4]
-
Tetraethylammonium (TEA) displays selectivity for Kv1.1 over Kv1.2 channels, with a much higher concentration required to block Kv1.2.[5][6]
Experimental Methodologies
The quantitative data presented in this guide were primarily generated using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the precise measurement of ion channel currents in response to pharmacological agents.
Whole-Cell Patch-Clamp Protocol for Determining IC50 Values of K+ Channel Blockers
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human Kv1.1 or Kv1.2 potassium channel subunits.
-
For Na+ channel inhibition studies, a neuroblastoma cell line such as SH-SY5Y, which endogenously expresses voltage-gated Na+ channels, is utilized.[1]
-
Cells are cultured on glass coverslips to facilitate patch-clamp recordings.
2. Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 - 5% CO2 to maintain a pH of 7.4.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.
-
-
Recording Setup:
-
Recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a holding potential of -80 mV.
-
To elicit K+ currents, depolarizing voltage steps are applied (e.g., to +30 mV for 500 ms).
-
For Na+ currents, a holding potential of -70 mV is used, and depolarizing steps are applied to elicit inward currents.[1]
-
3. Data Analysis:
-
The peak current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated for each concentration.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, representing the concentration at which 50% of the current is inhibited, is determined by fitting the data to the Hill equation.
Visualizing Molecular Mechanisms and Experimental Processes
Signaling Pathway of Kv1.1/Kv1.2 Channel Blockade
The blockade of Kv1.1 and Kv1.2 channels by compounds like this compound directly impacts neuronal signaling by altering the action potential waveform.
Caption: Mechanism of this compound action on neuronal ion channels.
Experimental Workflow for Comparative Efficacy
The process of comparing the efficacy of different K+ channel blockers involves a systematic experimental approach.
Caption: Workflow for comparing K+ channel blocker efficacy.
Logical Relationship of K+ Channel Blockers
The aminopyridine-based K+ channel blockers share a core structural similarity but exhibit distinct pharmacological profiles.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Potassium channels Kv1.1, Kv1.2 and Kv1.6 influence excitability of rat visceral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Investigating Nerispirdine's Off-Target Effects on Other Ion Channels
Nerispirdine, a derivative of 4-aminopyridine (4-AP), is under investigation for its potential therapeutic effects in neurological disorders such as multiple sclerosis.[1] Its primary mechanism of action is the inhibition of voltage-gated potassium channels, specifically K(v)1.1 and K(v)1.2.[1][2] However, a comprehensive understanding of its safety and efficacy profile requires a thorough investigation of its off-target effects on other ion channels. This guide provides a comparative analysis of this compound's activity on its primary targets versus its known off-target sodium channels, supported by experimental data and detailed protocols.
Comparative Analysis of this compound's Ion Channel Activity
The following table summarizes the inhibitory potency of this compound on various ion channels, as determined by whole-cell patch-clamp electrophysiology.
| Ion Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Primary Targets | |||
| K(v)1.1 | CHO (human cloned) | 3.6 | [1][2] |
| K(v)1.2 | CHO (human cloned) | 3.7 | [1][2] |
| Off-Target Effects | |||
| Voltage-dependent Na+ channels | SH-SY5Y (human) | 11.9 | [1][2] |
Key Observations:
-
This compound demonstrates potent inhibition of its primary targets, the potassium channels K(v)1.1 and K(v)1.2, with IC50 values in the low micromolar range.[1][2]
-
The compound exhibits off-target activity on voltage-dependent sodium channels, albeit with an approximately 3-fold lower potency compared to its primary targets.[1]
-
In comparative studies, the parent compound, 4-aminopyridine, was found to be about 50-fold less potent in blocking K(v)1.1 and K(v)1.2 channels and showed no inhibitory effect on sodium channel currents.[1] This suggests that the structural modifications in this compound confer a distinct pharmacological profile, including the observed sodium channel blockade, which may contribute to its reduced proconvulsant activity compared to 4-AP.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the off-target effects of a compound like this compound on ion channels using patch-clamp electrophysiology.
Caption: Workflow for assessing this compound's ion channel effects.
Experimental Protocols
The following provides a detailed methodology for the whole-cell patch-clamp experiments used to determine the IC50 values of this compound.
1. Cell Culture and Transfection:
-
For K(v)1.1 and K(v)1.2 Channels: Chinese hamster ovary (CHO) cells are cultured in standard growth medium. For expression of the target ion channels, cells are transiently transfected with plasmids containing the cDNA for human K(v)1.1 or K(v)1.2 using a suitable transfection reagent. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
-
For Voltage-Dependent Na+ Channels: The human neuroblastoma cell line, SH-SY5Y, which endogenously expresses voltage-dependent sodium channels, is used. Cells are cultured and passaged according to standard protocols.
2. Electrophysiological Recordings:
-
Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is utilized to record ionic currents.[1]
-
Pipette Solution (Internal): The composition of the internal solution is critical for isolating the specific currents of interest and maintaining cell health. A typical internal solution may contain (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP-Mg, with the pH adjusted to 7.3 with KOH.
-
External Solution: The external solution is designed to mimic physiological conditions. For recording potassium currents, it may contain (in mM): 140 Choline-Cl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. To block confounding currents, specific inhibitors like tetrodotoxin (for sodium channels) or cadmium chloride (for calcium channels) may be added when studying potassium channels. Conversely, when studying sodium currents, potassium channel blockers like tetraethylammonium (TEA) may be used.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Data is typically filtered and sampled at an appropriate frequency (e.g., 10 kHz).
3. Voltage-Clamp Protocols:
-
For K(v) Channels: From a holding potential of -80 mV, depolarizing voltage steps (e.g., to +40 mV for 500 ms) are applied to elicit potassium currents.
-
For Na+ Channels: From a holding potential of -70 mV, depolarizing voltage steps (e.g., to 0 mV for 50 ms) are applied to activate the sodium channels.[1]
4. Data Analysis:
-
IC50 Determination: The peak current amplitude in the presence of different concentrations of this compound is measured and normalized to the baseline current recorded in the absence of the compound. The resulting data points are fitted to a Hill equation to determine the concentration that produces half-maximal inhibition (IC50).
This guide provides a foundational understanding of this compound's off-target interactions with ion channels. Further research, particularly on a broader range of calcium and chloride channels, is necessary to build a complete safety profile for this promising therapeutic candidate.
References
Reproducibility of Nerispirdine's effects in preclinical studies
A comparative analysis of the preclinical data for Nerispirdine and related ion channel modulators reveals a promising in vitro profile, though in vivo reproducibility data remains limited. This guide provides a comprehensive overview of the available experimental data for researchers, scientists, and drug development professionals.
This compound, a derivative of 4-aminopyridine (4-AP), has been investigated for its potential therapeutic effects in neurological disorders such as multiple sclerosis. Preclinical research has focused on its mechanism of action as an ion channel inhibitor. This guide compares the preclinical findings for this compound with its parent compound, 4-AP, and other alternative ion channel modulators, presenting the available quantitative data, experimental methodologies, and relevant biological pathways.
Comparative Efficacy and Ion Channel Activity
The primary mechanism of action for this compound involves the blockade of voltage-gated potassium (K(v)) and sodium (Na(v)) channels. The available preclinical data, primarily from in vitro electrophysiological studies, allows for a quantitative comparison with 4-aminopyridine.
| Compound | Target Ion Channel | IC50 (µM) | Key Findings | Reference |
| This compound | K(v)1.1 | 3.6 | Potent inhibitor | [1] |
| K(v)1.2 | 3.7 | Potent inhibitor | [1] | |
| Voltage-dependent Na(+) channels | 11.9 | Moderate inhibitor; distinguishes it from 4-AP and may contribute to a lack of proconvulsant activity. | [1] | |
| 4-Aminopyridine (4-AP) | K(v)1.1 | ~180 (approx. 50-fold less potent than this compound) | Less potent inhibitor compared to this compound. | [1] |
| K(v)1.2 | ~185 (approx. 50-fold less potent than this compound) | Less potent inhibitor compared to this compound. | [1] | |
| Voltage-dependent Na(+) channels | No effect | Lacks activity on sodium channels, which may be related to its proconvulsant effects. | [1] |
Signaling Pathway and Mechanism of Action
This compound's therapeutic potential is believed to stem from its ability to modulate neuronal excitability and conduction. By blocking specific potassium and sodium channels, it can influence action potential duration and propagation, particularly in demyelinated neurons characteristic of multiple sclerosis.
Caption: this compound's dual inhibition of potassium and sodium channels.
Experimental Protocols
A critical aspect of assessing reproducibility is the detailed understanding of the experimental methodologies employed. The following section outlines the key in vitro protocol used to characterize this compound's ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique was utilized to measure the effect of this compound and 4-aminopyridine on cloned human K(v)1.1 and K(v)1.2 channels expressed in Chinese hamster ovary (CHO) cells, and on voltage-dependent Na(+) channels in human SH-SY5Y neuroblastoma cells.[1]
Cell Culture and Transfection:
-
CHO cells were stably transfected with plasmids containing the cDNAs for human K(v)1.1 or K(v)1.2.
-
SH-SY5Y cells were used for recording native voltage-dependent sodium channel currents.
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
For K(+) channel recordings in CHO cells, the external solution contained (in mmol/L): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mmol/L): 130 K-aspartate, 5 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 ATP, adjusted to pH 7.2 with KOH.
-
For Na(+) channel recordings in SH-SY5Y cells, the external solution was the same as for K(+) channels. The internal pipette solution contained (in mmol/L): 140 CsF, 10 NaCl, 1 MgCl2, 1 CaCl2, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Currents were evoked by voltage steps, and the effects of the compounds were measured by perfusion of known concentrations.
Data Analysis:
-
IC50 values were determined by fitting the concentration-response data to a logistic equation.
Caption: Workflow for determining ion channel inhibition.
Discussion on Reproducibility and Future Directions
The available preclinical data for this compound is currently limited to a single, albeit detailed, in vitro study.[1] This study provides a solid foundation for understanding the compound's mechanism of action and its potential advantages over 4-aminopyridine, such as the dual blockade of potassium and sodium channels, which may contribute to a better safety profile by reducing the risk of seizures.[1]
In contrast, the preclinical effects of 4-aminopyridine (fampridine) have been more extensively studied in various animal models, with reports on its effects on motor function and in some cases, on the disease course in EAE models.[2][3] These studies on 4-AP, while not directly on this compound, provide a framework for the types of in vivo experiments that would be necessary to establish a more complete preclinical profile for this compound and to rigorously assess the reproducibility of its effects. Such studies would typically involve:
-
Animal Models: Utilizing established models such as the MOG-induced EAE model in mice or rats to mimic the inflammatory and demyelinating aspects of multiple sclerosis.
-
Behavioral and Functional Assessments: Employing a battery of tests to measure motor function, coordination, and sensory perception, such as the rotarod test, open field test, and grip strength measurements.
-
Histological and Molecular Analyses: Examining CNS tissue for markers of demyelination, inflammation, and axonal damage to understand the pathological changes and the drug's impact.
The lack of such published data for this compound represents a significant knowledge gap and a limitation in definitively assessing the reproducibility of its preclinical effects in a broader biological context. Future research should prioritize conducting and publishing well-controlled in vivo studies to validate the promising in vitro findings and to provide a more robust basis for comparison with alternative therapeutic strategies. Clinical trials for this compound in multiple sclerosis have been conducted, suggesting that some of this preclinical work may have been performed but remains unpublished.[4][5] Access to this data would be invaluable for the scientific community.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine ameliorates relapsing remitting experimental autoimmune encephalomyelitis in SJL/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Nerispirdine's Stalled Journey in Multiple Sclerosis: A Comparative Analysis of a Failed Clinical Candidate
The clinical development of Nerispirdine, a potassium channel blocker investigated for symptomatic treatment in multiple sclerosis (MS), was halted after Phase 2 trials without public disclosure of the specific reasons for its failure. This lack of transparent data precludes a definitive analysis of the compound's shortcomings. However, by examining the known mechanism of action, the design of its clinical trials, and the landscape of available and emerging MS therapies at the time, we can infer potential reasons for its discontinuation and draw comparisons with contemporaneous treatments.
The absence of published efficacy and safety data from the two Phase 2 clinical trials of this compound in multiple sclerosis (NCT00772525 and NCT00811902) prevents a direct quantitative comparison with other medications. The trials, which were completed in the late 2000s, investigated the effects of this compound on visual function and walking ability in MS patients. The sponsor, Sanofi, has not released any official statements detailing the outcomes of these studies or the rationale for ceasing the drug's development for this indication.
In the competitive and challenging field of MS drug development, clinical trial failures are common and can stem from a variety of factors including insufficient efficacy, unfavorable safety profiles, or strategic business decisions. It is plausible that this compound did not demonstrate a statistically significant or clinically meaningful improvement in its primary endpoints compared to placebo, or that unforeseen adverse events emerged during the trials.
A Mechanistic and Methodological Comparison
To understand the context of this compound's trial failures, it is instructive to compare its proposed mechanism and trial design with those of established and other investigational drugs for multiple sclerosis from the same era.
Mechanism of Action
This compound is a potassium channel blocker. In multiple sclerosis, demyelination leads to the exposure of potassium channels on the axons of neurons. The subsequent leakage of potassium ions can impair the propagation of nerve impulses. By blocking these channels, this compound was hypothesized to restore axonal function and alleviate neurological symptoms.
This mechanism is similar to that of dalfampridine (Ampyra), another potassium channel blocker that was approved in 2010 for improving walking in patients with MS. The success of dalfampridine suggests that the therapeutic target of this compound was valid.
Clinical Trial Design
The this compound clinical trials focused on symptomatic improvement, a common strategy for MS therapies. A comparison of the key parameters of the this compound trials with a successful trial for a contemporaneous oral MS drug, Fingolimod (Gilenya), highlights some differences in approach.
| Feature | This compound (NCT00811902) | Fingolimod (FREEDOMS Trial) |
| Primary Indication | Improvement in walking ability | Reduction of relapse rate |
| Primary Endpoint | Timed 25-Foot Walk | Annualized Relapse Rate |
| Trial Phase | Phase 2 | Phase 3 |
| Duration | 14 weeks | 24 months |
| Comparator | Placebo | Placebo |
| Patient Population | Relapsing and Progressive MS | Relapsing-Remitting MS |
The shorter duration and focus on a symptomatic endpoint in the this compound trial are typical of Phase 2 studies. However, the broader inclusion criteria encompassing both relapsing and progressive forms of MS might have introduced patient heterogeneity that could have made it more challenging to demonstrate a clear treatment effect.
The Evolving Landscape of MS Treatment (Circa 2010)
The period during which this compound was in development was marked by a significant shift in the MS treatment paradigm with the introduction of the first oral disease-modifying therapies.
| Drug | Mechanism of Action | Route of Administration | Approval Year (US) | Key Efficacy Data |
| Interferon beta-1a/1b | Immunomodulatory | Injectable | 1993, 1996, 2002 | ~30% reduction in relapse rate |
| Glatiramer Acetate | Immunomodulatory | Injectable | 1996 | ~30% reduction in relapse rate |
| Natalizumab | Alpha-4 integrin antagonist | Infusion | 2004 | ~68% reduction in relapse rate |
| Fingolimod | Sphingosine 1-phosphate receptor modulator | Oral | 2010 | ~54% reduction in relapse rate vs. placebo |
| Dalfampridine | Potassium channel blocker | Oral | 2010 | Improved walking speed |
The high efficacy of newer agents like Natalizumab and the convenience of the first oral medication, Fingolimod, raised the bar for new entrants into the MS market. It is possible that even if this compound showed a modest effect on walking, it was not deemed commercially viable in this evolving landscape, especially if there were any lingering safety questions.
Experimental Protocols
While the detailed protocols for the this compound trials are not publicly available, the clinical trial registry provides an overview of the key methodologies.
NCT00811902: Efficacy, Safety, and Tolerability of this compound in Patients With Multiple Sclerosis
-
Objective: To assess the activity of this compound in improving the ability to walk in patients with MS.
-
Design: A 14-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Primary Outcome: Change from baseline in the time to walk 25 feet.
-
Secondary Outcomes: Other measures of walking ability, tiredness, lower limb muscular strength, and spasticity.
Conclusion
The precise reasons for the failure of this compound's clinical trials in multiple sclerosis remain undisclosed. While the drug's mechanism of action as a potassium channel blocker held theoretical promise for symptomatic improvement, the lack of published data suggests that it likely failed to meet its efficacy endpoints or raised safety concerns. The highly competitive and rapidly advancing field of MS therapeutics in the late 2000s and early 2010s, with the advent of highly effective and oral medications, would have set a high bar for the clinical and commercial viability of a new symptomatic treatment. Without further data from the manufacturer, any analysis of this compound's failure remains speculative, serving as a reminder of the significant challenges inherent in drug development for complex neurological diseases.
A Comparative Analysis of Nerispirdine and Its Analogs for Neuronal Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nerispirdine and its analogs, focusing on their performance as modulators of neuronal ion channels. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future drug development efforts.
Introduction
This compound is an investigational drug that has been evaluated for its potential in treating neurological disorders such as multiple sclerosis.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, specifically Kv1.1 and Kv1.2, which are crucial for the repolarization of neuronal membranes.[1] By inhibiting these channels, this compound can enhance nerve conduction, particularly in demyelinated axons.[1] A key feature that distinguishes this compound from its primary analog, 4-aminopyridine (4-AP), is its additional ability to inhibit voltage-dependent sodium (Nav) channels.[1] This dual-action mechanism is thought to contribute to its pharmacological profile and potentially a more favorable safety profile, particularly concerning the proconvulsant effects associated with 4-AP.[1] This guide will delve into a comparative analysis of this compound and its key analogs, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Comparative Pharmacological Data
The following table summarizes the in vitro potency of this compound and its primary analog, 4-aminopyridine (4-AP), against key neuronal ion channels. The data highlights this compound's significantly higher potency for potassium channels and its distinct sodium channel blocking activity.
| Compound | Target Ion Channel | IC50 (μM) | Relative Potency vs. 4-AP | Reference |
| This compound | Kv1.1 | 3.6 | ~50-fold more potent | [1] |
| Kv1.2 | 3.7 | ~50-fold more potent | [1] | |
| Voltage-dependent Na+ channel | 11.9 | - | [1] | |
| 4-Aminopyridine (4-AP) | Kv1.1 | ~180 | 1x | [1] |
| Kv1.2 | ~185 | 1x | [1] | |
| Voltage-dependent Na+ channel | No significant effect | - | [1] |
*Estimated based on the statement that this compound is approximately 50-fold more potent.
Further structure-activity relationship studies on 4-aminopyridine analogs have revealed key determinants for potassium channel blockade:
| 4-AP Analog | Target Ion Channel | Relative Potency vs. 4-AP | Reference |
| 3-methyl-4-aminopyridine | Shaker K+ channel | ~7-fold more potent | [2][3] |
| 3-methoxy-4-aminopyridine | Shaker K+ channel | ~3-4-fold less potent | [2][3] |
| 3-trifluoromethyl-4-aminopyridine | Shaker K+ channel | ~3-4-fold less potent | [2][3] |
| 2-trifluoromethyl-4-aminopyridine | Shaker K+ channel | ~60-fold less active | [2] |
| 2,4-diaminopyridine | Neuromuscular junction | More potent (peripheral action) | [4] |
| LF-14 | Neuromuscular junction | More potent (peripheral action) | [4] |
Mechanism of Action: Signaling Pathway
This compound exerts its effects by directly interacting with and blocking the pores of voltage-gated potassium and sodium channels in neurons. In conditions like multiple sclerosis, demyelination exposes juxtaparanodal Kv1.1 and Kv1.2 channels, leading to potassium efflux that short-circuits the action potential. By blocking these channels, this compound helps to restore action potential propagation. Its inhibition of sodium channels may also contribute to its overall neurological effects and differentiate its safety profile from other potassium channel blockers.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and its analogs.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.1 and Kv1.2 Channels
This protocol is used to measure the inhibitory effect of compounds on potassium channel currents.
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels are cultured under standard conditions.
-
For recording, cells are plated onto glass coverslips and allowed to adhere.
2. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.
-
Whole-cell configuration is established using standard patch-clamp techniques.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
3. Data Acquisition and Analysis:
-
To elicit potassium currents, cells are held at a holding potential of -80 mV and depolarized to +40 mV for 200 ms.
-
The test compound (e.g., this compound) is applied at various concentrations to the external solution.
-
The peak current amplitude is measured before and after drug application.
-
The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
This protocol is used to assess the inhibitory effect of compounds on sodium channel currents.
1. Cell Preparation:
-
Human neuroblastoma SH-SY5Y cells, which endogenously express voltage-gated sodium channels, are used.
-
Cells are cultured and prepared on glass coverslips as described for the potassium channel assay.
2. Electrophysiological Recording:
-
The external and internal solutions are the same as for the potassium channel recordings, with the exception that the internal solution may contain CsCl instead of KCl to block potassium currents.
-
Whole-cell patch-clamp recordings are performed.
3. Data Acquisition and Analysis:
-
To elicit sodium currents, cells are held at a holding potential of -90 mV and depolarized to -10 mV for 20 ms.
-
The test compound is applied at various concentrations.
-
The peak inward current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the pharmacological activity of this compound and its analogs using patch-clamp electrophysiology.
Conclusion
This compound is a potent blocker of Kv1.1 and Kv1.2 potassium channels, exhibiting significantly greater potency than its analog, 4-aminopyridine. A key distinguishing feature of this compound is its ability to also inhibit voltage-gated sodium channels, a property not shared by 4-AP. This dual-action mechanism may offer a therapeutic advantage and a different safety profile. The structure-activity relationships of 4-aminopyridine analogs indicate that substitutions on the pyridine ring can significantly modulate potassium channel blocking activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of this compound and its analogs, aiding in the development of novel therapeutics for neurological disorders.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Nerispirdine's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nerispirdine's mechanism of action, supported by available preclinical and clinical data. It aims to offer an objective evaluation of this compound's performance and compares it with a relevant alternative, Dalfampridine, to aid in research and drug development efforts.
Executive Summary
This compound (formerly HP184) is a 4-aminopyridine analogue that has been investigated for its potential therapeutic effects in neurological disorders, particularly multiple sclerosis (MS). Its mechanism of action involves the blockade of voltage-gated potassium (Kv) channels, specifically Kv1.1 and Kv1.2, as well as voltage-dependent sodium (Na+) channels. This dual mechanism is hypothesized to enhance neuronal conduction and offers a potential advantage over other potassium channel blockers by mitigating proconvulsant activity.
This guide summarizes the available quantitative data from preclinical and clinical studies of this compound and provides a comparative analysis with Dalfampridine (4-aminopyridine), an approved medication for improving walking in patients with MS. While data on this compound's effect on walking ability from its Phase 2 trial (NCT00811902) are not publicly available, this guide presents the existing evidence on its electrophysiological effects and compares its preclinical profile with that of Dalfampridine.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of specific ion channels involved in neuronal action potential propagation. By inhibiting Kv1.1 and Kv1.2 channels, this compound is thought to prolong the repolarization phase of the action potential, leading to increased neurotransmitter release at the synapse. Additionally, its inhibition of voltage-dependent sodium channels may contribute to its neurological effects and differentiate it from other 4-aminopyridine compounds.
Preclinical Data: Ion Channel Inhibition
In vitro electrophysiological studies have quantified this compound's inhibitory effects on key ion channels. These data provide a foundational understanding of its potency and selectivity.
| Compound | Target Ion Channel | IC50 (μM) | Reference |
| This compound | Kv1.1 | 3.6 | [1] |
| Kv1.2 | 3.7 | [1] | |
| Voltage-dependent Na+ channels | 11.9 | [1] | |
| 4-Aminopyridine (Dalfampridine) | Kv1.1 / Kv1.2 | ~180-185 (approx. 50-fold less potent than this compound) | [1] |
| Voltage-dependent Na+ channels | No significant effect | [1] |
Clinical Data: Cross-Study Comparison
Two Phase 2 clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with multiple sclerosis.
Study on Visual Function (NCT00772525)
This study assessed the effect of single oral doses of this compound on visual function in MS patients with a history of optic neuritis. The primary endpoint was the change in Visual Evoked Potential (VEP) P100 latency, a measure of nerve conduction velocity in the visual pathway.
| Treatment Group | Change in VEP P100 Latency (ms) | Change in VEP P100 Amplitude (µV) vs. Placebo (95% CI) | Reference |
| Placebo | +0.6 | - | [2] |
| This compound 50 mg | +0.7 | 0.05 to 1.22 | [2] |
| This compound 400 mg | +0.3 | -0.13 to 1.03 | [2] |
Note: A negative change in latency indicates improvement. The results for latency change were not statistically significant.[2]
Study on Walking Ability (NCT00811902)
The primary objective of this study was to assess the activity of this compound in improving the ability to walk in patients with MS.[3] The results of this study, particularly the quantitative data on walking speed improvement, have not been made publicly available in peer-reviewed literature. This data gap prevents a direct quantitative comparison with Dalfampridine for this key clinical endpoint.
Comparative Efficacy of Dalfampridine
Dalfampridine is an approved treatment for improving walking in patients with MS. Numerous studies have demonstrated its efficacy.
| Efficacy Endpoint | Dalfampridine Clinical Trial Results | Reference |
| Responder Rate (% of patients with clinically meaningful improvement in walking speed) | ~35-43% | [4] |
| Average Improvement in Walking Speed in Responders | ~25% | [4] |
Experimental Protocols
Preclinical: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory concentration (IC50) of this compound on cloned human Kv1.1 and Kv1.2 channels and voltage-dependent Na+ channels.
Methodology (based on Smith et al., 2009): [1]
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels, and human SH-SY5Y neuroblastoma cells endogenously expressing voltage-dependent Na+ channels were used.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature.
-
Solutions:
-
External solution (for K+ currents): Contained (in mM): 140 Choline-Cl, 2.8 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose (pH 7.4).
-
Internal solution (for K+ currents): Contained (in mM): 130 K-aspartate, 10 EGTA, 5 HEPES, 2 MgCl2, and 2 ATP (pH 7.2).
-
External solution (for Na+ currents): Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose (pH 7.4).
-
Internal solution (for Na+ currents): Contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH 7.3).
-
-
Data Acquisition and Analysis: Currents were recorded using an amplifier and appropriate software. For Kv channels, currents were elicited by depolarizing voltage steps. For Na+ channels, currents were evoked from a holding potential of -70 mV. The concentration-response curves were fitted with a Hill equation to determine the IC50 values.
Clinical: Visual Evoked Potentials (VEP)
Objective: To evaluate the effect of this compound on the latency and amplitude of VEP P100 in patients with MS.
Methodology (based on NCT00772525 study design): [2][5]
-
Patient Population: Patients with a clinically definite diagnosis of MS and a history of optic neuritis.
-
Study Design: A double-blind, placebo-controlled, randomized crossover study with three treatment periods (this compound 50 mg, this compound 400 mg, and placebo) separated by a one-week washout period.
-
VEP Recording:
-
Stimulus: Pattern-reversal checkerboard stimulus.
-
Electrodes: Recording electrodes placed on the scalp over the visual cortex (e.g., at Oz) with reference and ground electrodes at other standard locations (e.g., Fz and Cz).
-
Procedure: Patients fixate on the center of the screen while the checkerboard pattern reverses at a specific frequency. The electrical signals from the visual cortex are amplified and averaged over multiple trials to obtain the VEP waveform.
-
-
Data Analysis: The latency (time from stimulus to the peak of the P100 wave) and amplitude (voltage difference from the preceding N75 trough to the P100 peak) are measured and compared between treatment groups.
Conclusion
This compound demonstrates a distinct preclinical profile compared to Dalfampridine, with a dual mechanism of action targeting both potassium and sodium channels. The available clinical data from the NCT00772525 study suggest a potential effect on VEP P100 amplitude, though the primary endpoint of latency was not met. A comprehensive cross-study validation of this compound's efficacy, particularly concerning its impact on walking ability in MS, is hampered by the lack of publicly available data from the NCT00811902 trial. Further disclosure of these results would be crucial for a complete assessment of this compound's therapeutic potential in comparison to existing treatments like Dalfampridine. The information presented in this guide is intended to provide a summary of the current evidence to inform future research and development in the field of neurological therapeutics.
References
- 1. pmlive.com [pmlive.com]
- 2. sanofi.com [sanofi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Walking impairment in patients with multiple sclerosis – a new therapeutic approach and clinical potential of dalfampridine extended release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Nerispirdine Demonstrates a Potentially Wider Therapeutic Window Compared to 4-Aminopyridine
A comprehensive analysis of available preclinical and clinical data suggests that nerispirdine, a structural analog of 4-aminopyridine, may possess a more favorable therapeutic index. This is attributed to its distinct pharmacological profile, which includes a dual mechanism of action that may mitigate the risk of proconvulsive effects associated with 4-aminopyridine.
This guide provides a detailed comparison of the therapeutic indices of this compound and 4-aminopyridine, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy and Toxicity
A direct comparison of the therapeutic index, traditionally calculated as the ratio of the toxic dose to the effective dose, is challenging due to the limited publicly available preclinical toxicology data for this compound. However, by examining their respective potencies and safety profiles from in vitro and clinical studies, a comparative assessment can be made.
| Parameter | This compound | 4-Aminopyridine | Source(s) |
| In Vitro Potency (IC50) | |||
| Kv1.1 Inhibition | 3.6 µM | ~180 µM (approx. 50-fold less potent than this compound) | [1] |
| Kv1.2 Inhibition | 3.7 µM | ~185 µM (approx. 50-fold less potent than this compound) | [1] |
| Voltage-gated Na+ Channel Inhibition | 11.9 µM | No effect | [1] |
| Preclinical Toxicity | |||
| Oral LD50 (Rat) | Data not publicly available | 20-29 mg/kg | [2][3] |
| Clinical Efficacy (Multiple Sclerosis) | |||
| Effective Dose for Improved Walking | 50 mg, 100 mg, 200 mg (tested doses) | 10 mg twice daily | [4][5][6] |
| Clinical Safety & Tolerability | |||
| Key Adverse Events | Dizziness, headache, nausea (in clinical trials) | Dizziness, paresthesia, insomnia, risk of seizures at higher doses.[7][8] | [5][9] |
| Proconvulsant Activity | Not proconvulsant | Proconvulsant, with seizures being a dose-limiting toxicity.[7] | [1] |
Mechanism of Action: A Key Differentiator
The distinct mechanisms of action of this compound and 4-aminopyridine are central to understanding their differing therapeutic windows.
4-Aminopyridine: A Broad-Spectrum Potassium Channel Blocker
4-Aminopyridine primarily functions as a non-selective blocker of voltage-gated potassium (Kv) channels.[7][8][10][11] By inhibiting these channels in demyelinated axons, it prolongs the action potential, allowing for improved nerve impulse conduction.[8][10] This mechanism is effective in improving symptoms such as walking disability in patients with multiple sclerosis.[4][5][9] However, its non-selective nature and potent potassium channel blockade contribute to a narrow therapeutic index, with a risk of central nervous system hyperexcitability and seizures at higher doses.[7]
This compound: A Dual Ion Channel Modulator
This compound, like its analog, is a potent blocker of Kv1.1 and Kv1.2 potassium channels.[1] This action is believed to be the basis for its therapeutic effects in neurological disorders. Crucially, however, this compound also inhibits voltage-gated sodium (Na+) channels.[1] This dual mechanism is hypothesized to be the reason for its lack of proconvulsant activity, as the inhibition of sodium channels may counteract the hyperexcitability induced by potassium channel blockade.[1] This suggests a potentially wider margin of safety for this compound compared to 4-aminopyridine.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The in vitro potency of this compound and 4-aminopyridine on human Kv1.1, Kv1.2, and voltage-gated sodium channels was determined using the whole-cell patch-clamp technique.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.1 or Kv1.2 channels, and human SH-SY5Y neuroblastoma cells endogenously expressing voltage-gated sodium channels.
-
Recording Conditions: Cells were voltage-clamped at a holding potential of -70 mV.
-
Drug Application: Test compounds were applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value (the concentration at which 50% of the channel current is inhibited).
-
Data Analysis: The peak current amplitude in the presence of the drug was compared to the control current to determine the percentage of inhibition. These data were then fitted to a logistic equation to derive the IC50.
Preclinical Toxicology: Acute Oral LD50 Determination in Rodents
The acute oral lethal dose 50 (LD50) for 4-aminopyridine was determined in rats. While the specific protocol for the cited studies is not detailed, a general methodology for such studies is as follows:
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Dosing: The test substance is administered orally via gavage in graduated doses to several groups of animals.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is calculated using statistical methods, such as the probit analysis, based on the number of mortalities at each dose level.
Clinical Trials in Multiple Sclerosis
The efficacy and safety of both this compound and 4-aminopyridine have been evaluated in randomized, double-blind, placebo-controlled clinical trials in patients with multiple sclerosis.
-
Study Population: Patients with a confirmed diagnosis of multiple sclerosis and walking impairment.
-
Intervention: Oral administration of the investigational drug (this compound or 4-aminopyridine) or placebo at specified doses and frequencies.
-
Primary Efficacy Endpoint: Improvement in walking speed, typically measured by the Timed 25-Foot Walk (T25FW).
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. In Vitro electrophysiological activity of this compound, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 5. Sustained-release fampridine (4-aminopyridine) in multiple sclerosis: efficacy and impact on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. neurology.org [neurology.org]
Safety Operating Guide
Personal protective equipment for handling Nerispirdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Nerispirdine in a laboratory setting. As specific quantitative toxicity data and a formal Safety Data Sheet (SDS) for this compound are not publicly available, the following recommendations are based on established best practices for handling potent, biologically active pharmaceutical compounds.
Personal Protective Equipment (PPE)
Due to its nature as a potent ion channel inhibitor, a stringent approach to personal protection is paramount to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable, low-permeability lab coat- Double-gloving (nitrile)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator | To prevent inhalation of fine particles and dermal contact with the potent compound. |
| Solution Preparation and Handling | - Disposable, low-permeability lab coat- Double-gloving (nitrile)- Safety glasses with side shields or chemical splash goggles | To protect against splashes and direct skin contact with the dissolved compound. |
| General Laboratory Operations | - Standard lab coat- Single pair of nitrile gloves- Safety glasses | To provide a baseline level of protection during routine laboratory activities where direct contact is not anticipated. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Guideline | Notes |
| Storage | Store at room temperature in a well-ventilated, dry place. | Based on general recommendations from suppliers. |
| Handling | - Handle in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when working with the solid form.- Avoid generating dust.- Use dedicated equipment (spatulas, weigh boats, etc.) and clean thoroughly after use. | Minimizes the risk of inhalation and cross-contamination. |
| Small Volumes | For vials containing small quantities, briefly centrifuge to ensure all the product is at the bottom before opening. | Prevents loss of material that may be entrapped in the cap during shipping and storage. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Experimental Workflow for Spill Response
Caption: Workflow for responding to a this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water.- Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Logical Relationship for Waste Disposal
Caption: Disposal pathway for this compound-contaminated waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Place in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware and PPE | - Place in a designated, sealed hazardous waste bag or container. |
| Unused Solutions | - Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
Disclaimer: This guide is intended for informational purposes only and is based on general laboratory safety principles. It is not a substitute for a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS department for specific safety and handling protocols before working with any new chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
